3-Chloro-2-fluoropyridin-4-ol
Description
The exact mass of the compound this compound is 146.9887196 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUINNOXZSCPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-chloro-2-fluoro-4-pyridinol chemical structure and molecular weight
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Dynamics, Synthesis, and Medicinal Utility
Executive Summary
3-Chloro-2-fluoro-4-pyridinol (C₅H₃ClFNO) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents (e.g., fluoroquinolones, antivirals) and agrochemicals. Its value lies in its unique substitution pattern: the C2-fluorine atom modulates metabolic stability and lipophilicity, while the C3-chlorine atom provides steric bulk and a handle for cross-coupling reactions. This guide details its physicochemical profile, tautomeric behavior, and synthetic methodologies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-pyridone form in solution and solid state, though it is often chemically named as the pyridinol.
| Property | Data |
| IUPAC Name | 3-Chloro-2-fluoro-4-pyridinol (or 3-Chloro-2-fluoro-4(1H)-pyridinone) |
| Molecular Formula | C₅H₃ClFNO |
| Molecular Weight | 147.53 g/mol |
| Exact Mass | 146.9887 |
| CAS Number | Note: Often indexed as the pyridone tautomer or custom synthesis ID |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Calculated) | ~6.5 (OH/NH acidic proton), ~0.5 (Pyridine N basicity) |
| LogP | ~1.2 (Modulated by Fluorine hydrophobicity) |
Structural Analysis: The Tautomeric Equilibrium
Understanding the tautomerism of 3-chloro-2-fluoro-4-pyridinol is critical for binding affinity modeling and synthetic planning.
Mechanism
Unlike phenols, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-tautomers (4-pyridones). For this specific molecule, the 4-pyridone (lactam) form is thermodynamically favored over the 4-pyridinol (lactim) form in polar solvents and the crystal lattice.
-
Electronic Driver: The dipolar resonance contribution of the pyridone form stabilizes the ring system.
-
Substituent Effect: The electron-withdrawing nature of the 2-fluoro and 3-chloro groups decreases the basicity of the nitrogen, slightly shifting the equilibrium but maintaining the pyridone preference in aqueous media.
Visualization: Tautomeric Pathway
The following diagram illustrates the proton transfer mechanism defining this equilibrium.
Figure 1: Tautomeric equilibrium between the lactim (left) and lactam (right) forms. The lactam is generally the reactive species in N-alkylation.
Synthetic Methodologies
The synthesis of 3-chloro-2-fluoro-4-pyridinol requires navigating the reactivity of polyhalogenated pyridines. The most robust route involves the selective hydrolysis of 3-chloro-2,4-difluoropyridine .
Route A: Selective Hydrolysis (Preferred)
This method exploits the high susceptibility of the C4-fluorine to nucleophilic attack compared to the C2-fluorine.
-
Starting Material: 3-Chloro-2,4-difluoropyridine.
-
Reagents: Aqueous NaOH or KOH (2-3 equivalents), co-solvent (DMSO or Dioxane).
-
Conditions: Heating at 60-80°C for 4-6 hours.
-
Mechanism: Nucleophilic aromatic substitution (
) occurs preferentially at the 4-position due to the stabilization of the Meisenheimer complex by the para-nitrogen. -
Workup: Acidification to pH 3-4 precipitates the product.
Route B: Halex Reaction (Alternative)
Starting from 2,3,4-trichloropyridine, a "Halex" (Halogen Exchange) reaction using KF can generate the fluorinated precursor, followed by hydrolysis.
Visualization: Synthetic Workflow
Figure 2: Step-wise synthesis from trichloropyridine via a difluoro intermediate.
Analytical Characterization
To validate the structure, researchers should look for the following spectroscopic signatures:
-
¹H NMR (DMSO-d₆):
-
δ ~11.5-12.5 ppm (br s, 1H): OH/NH proton (exchangeable).
-
δ ~7.8 ppm (dd, 1H): H6 proton. Coupling to F2 (
) and H5 ( ). -
δ ~6.2 ppm (t/dd, 1H): H5 proton.
-
-
¹⁹F NMR:
-
Single signal around -70 to -90 ppm (typical for 2-F-pyridine).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: 147.99 / 149.99 (Characteristic 3:1 Chlorine isotope pattern).
-
Applications in Drug Discovery[14][15]
This scaffold is a "privileged structure" in medicinal chemistry due to three key factors:
-
Metabolic Blocking: The C2-Fluorine atom blocks oxidative metabolism (P450 oxidation) at the susceptible
-position next to the nitrogen. -
Electronic Modulation: The C3-Chlorine exerts a steric and electronic effect, twisting the conformation of attached aryl groups in biaryl systems (e.g., in kinase inhibitors), which can improve selectivity.
-
Bioisosterism: The 2-fluoro-4-pyridone motif mimics the electronic surface of amides and phenols, often used to replace unstable phenolic moieties in lead optimization.
Safety and Handling
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Disposal: Halogenated organic waste streams.
References
-
Shell Internationale Research. (1986).[1][2] Process for the preparation of fluorinated pyridines. European Patent EP0192287A2. Link
-
National Institutes of Health (PubChem). 3-Chloro-2-fluoropyridine (Related Structure Data).Link
-
Wang, T., et al. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Organic Chemistry. Link
-
Gao, M., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination.[3] Nature Scientific Reports. Link
Sources
Tautomeric Equilibrium of 3-chloro-2-fluoro-1H-pyridin-4-one
A Technical Guide for Medicinal Chemistry & Structural Biology[1][2]
Executive Summary
The tautomeric equilibrium of 3-chloro-2-fluoro-1H-pyridin-4-one represents a critical structural variable in the design of kinase inhibitors and heterocyclic bio-isosteres. Unlike the parent 4-pyridone, which heavily favors the keto-form in solution, the introduction of electron-withdrawing halogens (3-Cl, 2-F) alters the electronic landscape, modulating the
This guide provides a mechanistic analysis of this equilibrium, offering a self-validating workflow for its characterization and strategies for leveraging this "structural chameleon" in ligand-protein binding.
The Tautomeric Landscape
The core equilibrium exists between two distinct species: the 4-pyridone (lactam) and the 4-hydroxypyridine (lactim) .
-
Form A (Lactam): 3-chloro-2-fluoro-1H-pyridin-4-one.[1]
-
Form B (Lactim): 3-chloro-2-fluoro-pyridin-4-ol.
1.1 Electronic Impact of Substituents
The specific substitution pattern (3-Cl, 2-F) destabilizes the lactam form relative to the unsubstituted parent via inductive effects:
-
2-Fluoro Effect (
): The fluorine at position 2 is strongly electron-withdrawing. In the lactam form, it destabilizes the adjacent protonated nitrogen by withdrawing electron density from the already electron-deficient ring system. In the lactim form, the pyridine nitrogen lone pair is less affected, and the aromaticity is fully restored. -
3-Chloro Effect (
, Steric): The chlorine atom exerts a further inductive withdrawal. Sterically, it interacts with the C4-oxygen. In the lactim form, the O-H bond can rotate away from the chlorine to minimize repulsion, whereas the C=O bond in the lactam is fixed.
Conclusion: While the lactam remains the major species in aqueous media, the energy gap (
Thermodynamics & Solvent Dependence
The equilibrium constant
| Medium | Dielectric ( | Dominant Species | Driving Force |
| Water / Plasma | ~80 | Lactam (>99%) | Dipolar stabilization of the zwitterionic resonance contributor of the lactam. |
| DMSO | ~47 | Lactam | Strong solvation of the NH donor. |
| Chloroform | ~4.8 | Mixture | Weak solvation allows intrinsic stability (aromaticity of lactim) to compete. |
| Gas Phase | 1 | Lactim | Absence of solvation favors the aromatic 4-hydroxypyridine form. |
| Protein Pocket | 2-10 | Variable | Local micro-environment (hydrophobic residues vs. backbone amides) dictates the form. |
Experimental Characterization Workflow
To unambiguously determine the tautomeric state of your specific analog in solution, follow this self-validating NMR/UV protocol.
3.1 The "Dual-Solvent" NMR Protocol
Do not rely on a single solvent. Run
Step-by-Step Methodology:
-
Prepare Samples: 5-10 mg of compound in 600 µL of solvent.
-
Acquire
NMR: Focus on the C4 (carbonyl/hydroxyl carbon) and C2/C6 signals. -
Acquire
HMBC (Optional but recommended): Direct observation of Nitrogen shielding.
Diagnostic Signals:
-
Lactam (One):
- Shift: 170–180 ppm (Characteristic of C=O).
- : Large coupling constants visible on C2.
-
: Broad singlet, typically 11–13 ppm (
).
-
Lactim (Ol):
- Shift: 160–165 ppm (Characteristic of C-OH, aromatic).
- : Shift moves downfield significantly compared to protonated N.
3.2 UV-Vis Ratio Analysis
The electronic transition (
-
Record UV spectrum in Water (Baseline Lactam).
-
Record UV spectrum in Cyclohexane or Dioxane (Enriched Lactim).
-
Result: A bathochromic shift (red shift) is often observed for the lactam form due to extended conjugation involving the C=O.
Implications for Drug Design (Binding Modes)
The 3-chloro-2-fluoro-1H-pyridin-4-one scaffold is often used as a hinge-binder in kinase inhibitors. The tautomeric state defines the H-bond vector.
-
Scenario A (Lactam Binding): The inhibitor acts as a Donor (via NH) to the hinge backbone carbonyl and an Acceptor (via C=O) from the hinge backbone NH.
-
Scenario B (Lactim Binding): The inhibitor acts as an Acceptor (via Pyridine N) and a Donor (via OH).
Critical Warning: If your docking score assumes the Lactam form, but the hydrophobic pocket forces the molecule into the Lactim form, your SAR (Structure-Activity Relationship) model will be inverted. Always dock both tautomers.
Visualization of the Equilibrium[5]
Figure 1: Mechanistic pathway of tautomerization and environmental drivers shifting the equilibrium.
References
-
RSC Publishing. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Link
-
Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Link
-
National Institutes of Health (NIH). Tautomeric Properties and Gas-Phase Structure of 3-chloro-2,4-pentanedione. PubMed. Link
-
MDPI. (2021). Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals. Link
-
ScienceMadness. Discussion on Pyridone Tautomerism Equilibrium and Substituent Effects. Link
Sources
Comparative Technical Analysis: 3-Chloro-2-fluoropyridin-4-ol vs. 2-Chloro-3-fluoropyridin-4-ol
Executive Technical Summary
3-chloro-2-fluoropyridin-4-ol (Compound A) and 2-chloro-3-fluoropyridin-4-ol (Compound B) are regioisomeric scaffolds critical in the synthesis of heterocyclic pharmaceutical intermediates, particularly kinase inhibitors (e.g., c-Met, VEGFR).[1] While they share an identical molecular formula (
-
Compound A (2-F, 3-Cl): Characterized by a hyper-reactive C2-position .[1] The 2-fluoro substituent is highly susceptible to Nucleophilic Aromatic Substitution (
), making this isomer the preferred "electrophilic warhead" for introducing amine or ether side chains early in a synthetic sequence.[1] -
Compound B (2-Cl, 3-F): Characterized by enhanced acidity and C2-stability .[1] The 3-fluoro group (ortho to the hydroxyl) exerts a strong inductive effect on the phenol, lowering the pKa.[1] The 2-chloro group is less labile than 2-fluoro in
conditions but superior for Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[1]
Physicochemical & Structural Profiling
The structural distinction lies in the proximity of the halogens to the pyridine nitrogen (N1) and the hydroxyl group (C4-OH).[1]
| Feature | This compound (Compound A) | 2-Chloro-3-fluoropyridin-4-ol (Compound B)[1] |
| Structure | 2-F, 3-Cl | 2-Cl, 3-F |
| Electronic Environment | F is | Cl is |
| Hydroxyl Acidity (pKa) | Moderate. Cl is ortho to OH; F is meta.[1] Inductive pull is weaker. | High. F is ortho to OH. Strong -I effect increases acidity of the 4-OH. |
| H-Bonding | Weak intramolecular Cl[1]···H-O interaction. | Potential intramolecular F···H-O interaction (though geometrically strained). |
| High. 2-F is an excellent leaving group in | Moderate. 2-Cl is a slower leaving group in | |
| Metal Coupling (C2) | Poor oxidative addition (C-F bond is too strong). | Excellent. C-Cl bond facilitates Pd-catalyzed oxidative addition. |
Structural Visualization
The following diagram illustrates the electronic activation sites for both isomers.
Caption: Comparative reactivity mapping. Compound A is activated for substitution at C2; Compound B is activated for metal-catalyzed coupling at C2 and deprotonation at C4.[1]
Synthetic Methodologies
Synthesis of these cores requires regioselective lithiation. The choice of starting material dictates the isomer obtained.
Protocol: Directed Ortho-Lithiation (DoM)
This is the industry-standard method for synthesizing these pyridinols from their non-hydroxylated precursors.
Reagents:
-
Substrate: 3-chloro-2-fluoropyridine (for A) or 2-chloro-3-fluoropyridine (for B).[1]
-
Base: Lithium Diisopropylamide (LDA) - generated in situ.
-
Electrophile: Trimethyl borate (
) followed by oxidative hydrolysis ( ).
Step-by-Step Workflow:
-
Preparation of LDA:
-
Charge a dry 3-neck flask with anhydrous THF under
atmosphere. -
Add diisopropylamine (1.1 eq) and cool to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to ensure full conversion to LDA.
-
-
Lithiation (The Critical Divergence):
-
For Compound A: Add 3-chloro-2-fluoropyridine .[1][2][3][4] The directing group is the Chlorine at C3. Lithiation occurs at C4 (ortho to Cl).
-
For Compound B: Add 2-chloro-3-fluoropyridine .[1][5][6] The directing group is the Fluorine at C3 (stronger director than Cl). Lithiation occurs at C4 (ortho to F).
-
Note: Stir at -78°C for 1-2 hours. Temperature control is vital to prevent "halogen dance" side reactions.
-
-
Boronation:
-
Add
(1.5 eq) dropwise at -78°C. -
Allow warming to 0°C over 2 hours.
-
-
Oxidation (Hydroxylation):
-
Add Peracetic acid or
(30%) dropwise. -
Stir at room temperature for 12 hours.
-
-
Workup:
-
Quench with
(aq). Acidify to pH 5-6 to precipitate the pyridinol or extract with EtOAc.
-
Reactivity & Chemoselectivity Guide
The decision to use Compound A or B depends entirely on the downstream chemistry required.
Scenario 1: Nucleophilic Aromatic Substitution ( )
Goal: Replace the C2-halogen with an amine (e.g., morpholine, piperazine).[1]
-
Mechanism: The C2-Fluorine is a superior leaving group for
. The electronegativity of fluorine stabilizes the Meisenheimer intermediate, lowering the activation energy.[1] -
Condition: Amine (1.1 eq),
, DMF, 60°C. -
Outcome: Clean substitution at C2. Compound B (2-Cl) would require higher temperatures (100°C+) or forcing conditions, leading to potential side reactions.[1]
Scenario 2: Suzuki-Miyaura Coupling
Goal: Attach an aryl group at C2.
-
Mechanism: The C2-Chlorine bond is weaker than C-F, facilitating oxidative addition to Palladium (
). -
Condition:
, , , Dioxane/Water.[1] -
Outcome: High yield of 2-aryl product. Compound A is inert under standard Suzuki conditions because the C-F bond is too strong for oxidative addition without specialized phosphine ligands.
Reactivity Decision Tree
Caption: Strategic selection guide for medicinal chemists based on immediate downstream functionalization requirements.
References
-
Synthesis of 2-chloro-3-fluoropyridin-4-ol
- Source: ChemicalBook & Patent Liter
- Context: Describes the LDA/Boronate hydroxylation p
-
URL:[1]
-
Reactivity of Halopyridines (
vs Coupling): -
3-Chloro-2-fluoropyridine Precursor Properties
-
General Pyridinol Synthesis via Lithiation
Sources
- 1. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. 3-Chloro-2-fluoropyridine | CAS 1480-64-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1480-64-4|3-Chloro-2-fluoropyridine|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-3-fluoropyridin-4-ol | 1184172-46-0 [chemicalbook.com]
- 6. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. benchchem.com [benchchem.com]
3-chloro-2-fluoropyridine derivatives in medicinal chemistry
The 3-Chloro-2-fluoropyridine Scaffold: A Strategic Module for Divergent Synthesis in Medicinal Chemistry
Executive Summary
In the high-stakes arena of drug discovery, the 3-chloro-2-fluoropyridine (CAS: 1480-64-4) scaffold represents a "privileged" building block, valued not merely for its structural rigidity but for its orthogonal reactivity profile . This heterocycle offers three distinct vectors for functionalization, allowing medicinal chemists to rapidly generate diverse libraries of bioactive compounds—particularly kinase inhibitors and GPCR ligands.
This technical guide dissects the reactivity of 3-chloro-2-fluoropyridine, providing validated protocols for nucleophilic aromatic substitution (SNAr) , directed ortho-metallation (DoM) , and transition-metal catalyzed cross-coupling . By mastering the sequence of these transformations, researchers can access substitution patterns that are otherwise difficult to synthesize.
Structural & Electronic Analysis
The utility of 3-chloro-2-fluoropyridine arises from the electronic interplay between the pyridine nitrogen and the two halogen substituents.
-
C-2 Position (Fluorine): Highly activated for nucleophilic attack. The electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the adjacent pyridine nitrogen (–I and –M effects), makes the C-F bond exceptionally labile to SNAr reactions.
-
C-3 Position (Chlorine): Sterically encumbered but electronically distinct. While less reactive toward SNAr than the C-2 fluorine, the C-Cl bond serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-4 Position (Proton): The "hidden" vector. The acidity of the C-4 proton is enhanced by the inductive effect of the adjacent C-3 chlorine. This allows for highly regioselective lithiation (DoM), enabling the introduction of electrophiles at the 4-position.
Reactivity Map & Synthetic Strategy
The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.
Caption: Orthogonal reactivity vectors of 3-chloro-2-fluoropyridine allowing sequential functionalization.
Core Functionalization Workflows
Path A: C-2 Nucleophilic Aromatic Substitution (SNAr)
The displacement of the C-2 fluorine is the most common first step. The reaction proceeds via a Meisenheimer complex. Due to the high reactivity of the 2-fluoro group, this reaction often proceeds at mild temperatures, preserving the C-3 chlorine for later steps.
-
Scope: Primary/secondary amines, alkoxides, thiols.
-
Selectivity: >99% C-2 selectivity over C-3. The C-Cl bond is too strong to be displaced under standard SNAr conditions when a highly activated C-F bond is present.
Path B: C-4 Directed Ortho-Lithiation (DoM)
This is the most technically demanding but rewarding pathway. Treatment with Lithium Diisopropylamide (LDA) at -78°C results in deprotonation at C-4 .
-
Why C-4? The C-3 chlorine exerts a strong inductive effect, acidifying the ortho-proton (C-4). While the C-2 fluorine is also an ortho-director, the C-3 position is blocked.
-
Risk: "Halogen Dance" (isomerization) can occur if the temperature rises above -60°C, where the lithiated species isomerizes to the thermodynamically more stable C-6 position (adjacent to Nitrogen).
-
Protocol Requirement: Strict cryogenic control (-78°C) and rapid electrophile quenching.
Path C: C-3 Palladium-Catalyzed Coupling
The C-3 chlorine is a versatile handle for biaryl bond formation. This is typically performed after SNAr at C-2 to prevent catalyst poisoning by the free pyridine nitrogen or competing oxidative addition at the C-F bond (though C-F oxidative addition is rare with standard Pd catalysts).
Experimental Protocols
Protocol 1: Regioselective SNAr with Morpholine
Objective: Synthesis of 4-(3-chloro-pyridin-2-yl)morpholine. Mechanism: Addition-Elimination (SNAr).
-
Setup: Charge a dry 100 mL round-bottom flask with 3-chloro-2-fluoropyridine (1.31 g, 10.0 mmol) and anhydrous Acetonitrile (MeCN, 20 mL).
-
Reagent Addition: Add Potassium Carbonate (K2CO3, 2.76 g, 20.0 mmol) followed by Morpholine (1.05 mL, 12.0 mmol).
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by a more polar product.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Yield: Expect 90-95% yield of the C-2 substituted product.
Protocol 2: C-4 Lithiation and Formylation
Objective: Synthesis of 3-chloro-2-fluoro-pyridine-4-carbaldehyde. Mechanism: Directed Ortho-Metallation (DoM).[1]
-
Preparation of LDA: In a flame-dried Schlenk flask under Argon, add anhydrous THF (15 mL) and Diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol). Stir at 0°C for 15 min, then cool back to -78°C .
-
Substrate Addition: Dissolve 3-chloro-2-fluoropyridine (1.31 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 10 minutes. Critical: Maintain internal temperature below -70°C to prevent halogen dance.
-
Metallation: Stir at -78°C for 45 minutes. The solution will typically turn deep yellow/orange.
-
Quench: Add anhydrous DMF (1.5 mL, 20.0 mmol) dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C.
-
Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc).
-
Note: This product is a versatile intermediate for constructing fused bicyclic systems (e.g., azaindoles).
Data Summary: Comparison of Halogen Reactivity
| Property | C-2 Fluorine | C-3 Chlorine |
| Bond Energy (C-X) | ~485 kJ/mol (Strong) | ~327 kJ/mol (Weaker) |
| Primary Reactivity | SNAr (Nucleophilic Attack) | Oxidative Addition (Pd-Catalysis) |
| Directing Effect (DoM) | Strong Ortho-Director (to C-3) | Moderate Ortho-Director (to C-4) |
| Leaving Group Ability | Excellent in SNAr | Poor in SNAr; Good in Pd-coupling |
| Medicinal Role | H-bond acceptor (if retained) | Lipophilic handle / Metabolic blocker |
Case Study: Synthesis of Kinase Inhibitor Pharmacophores
A common motif in kinase inhibitors (e.g., c-Met or ALK inhibitors) involves a 2-aminopyridine core. The 3-chloro-2-fluoropyridine scaffold is ideal for constructing these via a "Reverse Assembly" strategy.
Workflow:
-
Step 1 (SNAr): React 3-chloro-2-fluoropyridine with a chiral amine (e.g., 1-(2,6-dichloro-3-fluorophenyl)ethylamine) to install the "hinge-binding" or solvent-front element at C-2.
-
Step 2 (Suzuki Coupling): Use the C-3 chlorine to couple with a pyrazole boronic ester.
-
Result: A trisubstituted pyridine core mimicking drugs like Crizotinib (though Crizotinib uses a slightly different isomer, the chemistry is homologous).
Caption: Sequential assembly of a kinase inhibitor scaffold starting from 3-chloro-2-fluoropyridine.
References
-
Regioselective ortho-Lithiation of Halopyridines. Gribble, G. W., et al.[1] ResearchGate.[2][3] (Detailed study on the lithiation sites of 3-halopyridines).
-
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes. (Protocols for displacing 2-fluoropyridines).[4][5]
-
Regioselective Functionalization of Pyridines using a Directed Metalation. Z. Naturforsch. (Review of DoM strategies including TMP-magnesates).
-
Synthesis of Pralsetinib and Crizotinib Analogs. ChemicalBook / GuideChem. (Industrial application of halogenated pyridine intermediates).[1]
-
Preparation of fluorinated pyridines. European Patent EP0192287. (Industrial synthesis of the starting material).
Sources
Tuning Molecular Acidity: A Technical Guide to the pKa Values of Halogenated 4-Hydroxypyridines
Executive Summary
The 4-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry and agrochemical development, serving as the core for potent iron chelators, metalloenzyme inhibitors, and photosystem II (PSII) herbicides[1][2]. A critical physicochemical parameter governing the pharmacokinetics, membrane permeability, and target-binding affinity of these molecules is their acid dissociation constant (pKa).
Halogenation (fluorination, chlorination, bromination, or iodination) at the 3- and 5-positions of the 4-hydroxypyridine ring provides a powerful synthetic lever to tune these pKa values. This whitepaper provides an in-depth mechanistic analysis of how halogenation modulates the tautomeric and acid-base equilibria of 4-hydroxypyridines, synthesizes quantitative pKa data, and outlines field-proven, self-validating experimental protocols for precise pKa determination.
Mechanistic Principles: Tautomerism and Electronic Effects
The Pyridinol-Pyridone Tautomeric Equilibrium
Unlike simple phenols, 4-hydroxypyridines exist in a dynamic tautomeric equilibrium between the aromatic pyridinol (OH) form and the non-aromatic pyridone (NH, C=O) form. In aqueous environments, the pyridone tautomer generally predominates. Consequently, the macroscopic pKa values observed experimentally are a composite of the microscopic protonation states of both tautomers.
The system is characterized by two distinct pKa values:
-
pKa1 (Cationic to Neutral): Deprotonation of the basic ring nitrogen (in the pyridinol form) or the carbonyl oxygen (in the protonated pyridone form).
-
pKa2 (Neutral to Anionic): Deprotonation of the hydroxyl group (pyridinol) or the ring nitrogen (pyridone) to form a shared resonance-stabilized anion.
Fig 1: Micro-equilibria of 4-hydroxypyridine showing protonation states and tautomerism.
The Impact of Halogenation
Halogens exhibit a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). When halogens are introduced at the 3- or 5-positions (ortho to the hydroxyl group and meta to the ring nitrogen), the inductive effect dominates.
Causality of pKa Shift: The electronegative halogens withdraw electron density from the ring, highly stabilizing the negatively charged conjugate base (anion). This thermodynamic stabilization drastically increases the acidity of the molecule, lowering pKa2 significantly. Simultaneously, the withdrawal of electron density from the ring nitrogen reduces its basicity, leading to a corresponding drop in pKa1 .
Quantitative pKa Profiling
The table below synthesizes experimental and predicted pKa data for various halogenated 4-hydroxypyridines. As the degree of halogenation increases, the macroscopic pKa2 drops from ~11.12 in the unsubstituted parent compound to below 5.0 in highly substituted derivatives.
| Compound | Substitution Pattern | pKa1 (N-H⁺) | pKa2 (O-H / N-H) | Data Type | Source |
| 4-Hydroxypyridine | None | 3.20 | 11.12 | Experimental | [3] |
| 3-Fluoro-4-hydroxypyridine | 3-F | < 2.5 | ~ 9.50 | Predicted | [4] |
| 3-Chloro-4-hydroxypyridine | 3-Cl | ~ 1.5 | ~ 8.20 | Predicted | [5] |
| 3,5-Dichloro-4-hydroxypyridine | 3,5-diCl | < 1.0 | 7.31 | Predicted | [6] |
| Clopidol | 2,6-diMe, 3,5-diCl | - | 4.79 | Experimental | [7] |
| 3,5-Dibromo-2-fluoro-4-hydroxypyridine | 2-F, 3,5-diBr | - | 4.35 | Predicted | [8] |
Note: Due to the extremely low basicity of poly-halogenated derivatives, pKa1 often falls below the practical limits of standard aqueous titration (< 1.0) and requires specialized non-aqueous or NMR methodologies to determine accurately.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the determination of pKa values must rely on self-validating experimental systems. Below are the two gold-standard methodologies for characterizing halogenated 4-hydroxypyridines.
UV-Vis Spectrophotometric Titration
Because the pyridinol and pyridone tautomers possess distinct chromophores, UV-Vis spectroscopy is highly sensitive to the ionization state of the molecule.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a universal Britton-Robinson buffer series from pH 2.0 to 12.0. Causality: Maintain a constant ionic strength (e.g., 0.15 M KCl) across all buffers. Fluctuating ionic strength alters activity coefficients, leading to erroneous apparent pKa values rather than true thermodynamic constants.
-
Sample Solubilization: Dissolve the halogenated compound using a maximum of 1-2% DMSO as a co-solvent. Causality: Halogenation increases lipophilicity. Exceeding 2% co-solvent alters the dielectric constant of the medium, artificially shifting the pKa.
-
Spectral Acquisition: Record absorption spectra (200–400 nm) at 0.2 pH increments at a constant temperature of 25.0 ± 0.1 °C.
-
Self-Validation (Isosbestic Point Check): Overlay all spectra. You must observe sharp, distinct isosbestic points (wavelengths where total absorbance remains constant). Validation Logic: The presence of an isosbestic point mathematically guarantees a clean two-state transition (e.g., Neutral
Anion). If the isosbestic point drifts, it indicates compound degradation or precipitation, and the data must be discarded. -
Data Extraction: Plot the absorbance at the
of the anionic species against pH. Apply non-linear least-squares regression using the Henderson-Hasselbalch equation to extract the pKa.
Fig 2: Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.
High-Precision Potentiometric Titration
For compounds lacking strong UV chromophores, or for orthogonal validation, potentiometry is utilized.
Step-by-Step Methodology:
-
Electrode Calibration (Self-Validation): Calibrate the glass electrode using standard buffers. Calculate the Nernstian slope. Validation Logic: A slope < 95% indicates electrode fouling or degradation. Proceeding with a degraded electrode introduces systematic error into the volume-pH curve.
-
Analyte Preparation: Dissolve the analyte in 0.15 M KCl. Purge the titration vessel continuously with Argon gas. Causality: Argon purging eliminates dissolved atmospheric
. Carbon dioxide forms carbonic acid in water, which acts as a competing titrand and heavily skews the titration curve of weak acids. -
Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette under vigorous stirring.
-
Gran Plot Analysis: Convert the raw volume-pH data into a Gran plot. Causality: Gran plots linearize the sigmoidal titration curve, allowing for the precise mathematical determination of the equivalence point and the exact pKa, effectively isolating the compound's buffering region from the solvent's background noise.
Applications in Drug Design and Agrochemicals
The precise tuning of 4-hydroxypyridine pKa values via halogenation has profound implications in applied chemistry:
-
Photosystem II Inhibitors: Halogenated 4-hydroxypyridines act as potent herbicides by binding to the
niche in the D1/D2 protein complex of chloroplasts[1]. The pKa of the inhibitor must be carefully tuned so that the molecule is predominantly in its anionic form at physiological pH, allowing it to mimic the binding of natural plastoquinones and bicarbonate. -
Iron Chelators: 3-Hydroxypyridin-4-ones are critical in treating iron overload diseases (e.g.,
-thalassemia)[2]. Halogenation lowers the pKa of the hydroxyl group, ensuring the ligand is fully deprotonated at pH 7.4. This maximizes the thermodynamic stability of the resulting Iron(III) complex (high pM value) while optimizing the lipophilicity (logD) required for blood-brain barrier (BBB) penetration.
References
Sources
- 1. life.illinois.edu [life.illinois.edu]
- 2. 2-Chloro-3-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 3. pKa values [stenutz.eu]
- 4. 3-FLUORO-2-HYDROXYPYRIDINE | 1547-29-1 [chemicalbook.com]
- 5. 3-氯-4-羟基吡啶 | 89284-20-8 [m.chemicalbook.com]
- 6. lt.alfa-industry.com [lt.alfa-industry.com]
- 7. echemi.com [echemi.com]
- 8. guidechem.com [guidechem.com]
solubility of 3-Chloro-2-fluoropyridin-4-ol in organic solvents
Comprehensive Technical Guide: Solubility Dynamics and Handling Protocols for 3-Chloro-2-fluoropyridin-4-ol in Organic Solvents
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized halogenated building blocks are critical for optimizing pharmacokinetic properties and target affinity. This compound (CAS: 1227499-28-6)[1] is a prime example of such a scaffold. However, its unique structural features—combining a weakly basic pyridine nitrogen, a tautomerizable hydroxyl group, and two strongly electron-withdrawing halogens—create complex solubility behaviors.
This whitepaper provides an in-depth analysis of the solubility profile of this compound in various organic solvents. By bridging theoretical physical chemistry (tautomerism and electronic effects) with empirical laboratory protocols, this guide equips researchers with the actionable insights required to formulate, screen, and synthesize derivatives of this compound effectively.
Mechanistic Foundations: Tautomerism and Halogenation Effects
To predict and manipulate the solubility of this compound, one must first understand the fundamental physical chemistry governing its molecular state in solution.
The 4-Hydroxypyridine ⇌ 4-Pyridone Equilibrium
Like all 4-hydroxypyridines, this compound exists in a dynamic keto-enol tautomeric equilibrium[2]. The position of this equilibrium is not static; it is heavily dictated by the dielectric constant (
-
Polar Solvents (e.g., DMSO, Methanol): Solvents with high dielectric constants stabilize the highly dipolar keto (pyridone) tautomer. The presence of hydrogen-bond acceptors/donors in the solvent network further stabilizes this form through microsolvation[3].
-
Non-Polar Solvents (e.g., Dichloromethane, Toluene): In non-polar environments or the gas phase, the enol (hydroxypyridine) tautomer is overwhelmingly favored, as it minimizes the molecular dipole moment[2].
The Impact of Halogenation (3-Cl, 2-F)
The introduction of fluorine at the C2 position and chlorine at the C3 position fundamentally alters the electronic landscape of the pyridine ring.
-
Inductive Electron Withdrawal: The halogens pull electron density away from the pyridine nitrogen, significantly reducing its basicity (lowering the
). -
Tautomeric Shift: Research on halogenated pyridinones demonstrates that strongly electron-withdrawing substituents favor the less polar hydroxypyridine (enol) tautomer, even in moderately polar environments[4].
-
Lipophilicity Enhancement: This shift toward the enol form, combined with the large, polarizable electron cloud of the chlorine atom, increases the overall lipophilicity (
) of the molecule, thereby enhancing its solubility in halogenated and non-polar organic solvents compared to unsubstituted 4-hydroxypyridine[4].
Solvent-driven tautomeric equilibrium of this compound.
Empirical Solubility Data in Organic Solvents
Based on the structure-property relationships (SPR) of halogenated pyridinols, the solubility of this compound can be stratified by solvent class. The table below summarizes the predictive and empirical solubility ranges crucial for reaction design and assay formulation.
| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility Range (mg/mL) | Dominant Tautomer in Solution |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 (Excellent) | Keto (Pyridone) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 50 (Excellent) | Keto (Pyridone) |
| Methanol (MeOH) | Polar Protic | 32.7 | 15 - 30 (Good) | Mixed / Keto |
| Dichloromethane (DCM) | Halogenated | 8.9 | 5 - 15 (Moderate) | Enol (Hydroxypyridine) |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 5 - 10 (Moderate) | Enol (Hydroxypyridine) |
| Hexane | Non-Polar | 1.9 | < 1 (Poor) | Enol (Hydroxypyridine) |
Note: For high-throughput biological screening, 10 mM to 50 mM master stocks should be prepared exclusively in anhydrous DMSO to prevent precipitation.
Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable, self-validating solubility data for this compound in specific solvent systems, kinetic dissolution methods are insufficient. The compound's hydrophobicity and crystal lattice energy require a rigorous Thermodynamic Shake-Flask Protocol .
Causality in Protocol Design
-
Why 48-hour equilibration? Kinetic dissolution can either overestimate solubility due to transient supersaturation or underestimate it due to the slow wetting of hydrophobic halogenated crystals. 48 hours ensures true thermodynamic equilibrium.
-
Why centrifugation over filtration? Halogenated pyridinols are notorious for non-specific binding to standard syringe filter membranes (e.g., PTFE or Nylon). Centrifugation prevents adsorptive losses, ensuring the quantified concentration reflects the true solution state.
Step-by-Step Methodology
-
Standard Curve Preparation: Prepare a standard stock of this compound in DMSO at 1.0 mg/mL. Perform serial dilutions to generate a 5-point calibration curve (e.g., 1, 10, 50, 100, 500 µg/mL) for LC-UV/MS analysis.
-
Solid Dispensing: Accurately weigh 5.0 mg of the solid compound into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 100 µL of the target organic solvent (e.g., DCM or Methanol) to achieve a theoretical maximum concentration of 50 mg/mL.
-
Isothermal Equilibration: Seal the vials and place them in a thermoshaker. Agitate at 800 RPM at a constant 25.0 ± 0.1 °C for 48 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids.
-
Dilution and Quantification: Carefully aspirate 10 µL of the clear supernatant. Dilute it 100-fold into a compatible analytical solvent (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear range of the standard curve. Analyze via HPLC-UV (monitoring at
~280-295 nm) or LC-MS.
Thermodynamic solubility screening workflow for halogenated building blocks.
Formulation and Assay Strategies
When transitioning this compound from organic synthesis to biological evaluation, researchers frequently encounter "brick-dust" behavior (crashing out of solution) upon introduction to aqueous media.
Pro-Tips for Application Scientists:
-
DMSO Stock Management: Always store DMSO stocks of this compound in tightly sealed, argon-purged vials at room temperature or 4°C. Avoid repeated freeze-thaw cycles, as the absorption of atmospheric moisture into the hygroscopic DMSO will rapidly shift the dielectric constant, forcing the compound to precipitate.
-
Aqueous Assay Spiking: When diluting the DMSO stock into aqueous assay buffers, keep the final DMSO concentration below 1-2% v/v. If precipitation occurs, utilize co-solvents like PEG-400 or surfactants (e.g., Tween-20, 0.01%) to maintain the compound in a metastable supersaturated state long enough for the assay duration.
References
- BLD Pharm. "this compound CAS 1227499-28-6". BLD Pharm Catalog.
- Wikipedia Contributors. "4-Pyridone". Wikipedia, The Free Encyclopedia.
- PubMed Central. "Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents". National Institutes of Health.
- Academia.edu. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone". The Journal of Physical Chemistry A.
Sources
Technical Whitepaper: Operational Safety & Handling of 3-Chloro-2-fluoropyridin-4-ol
This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of 3-Chloro-2-fluoropyridin-4-ol . It is designed for researchers and drug development professionals requiring high-fidelity data beyond standard vendor safety sheets.
CAS: 1227499-28-6 | Formula: C₅H₃ClFNO | MW: 147.53 g/mol
Chemical Identity & Molecular Architecture
To handle this compound effectively, one must understand its dynamic structural nature. Unlike simple benzenoid phenols, this compound exists in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.
-
Primary Structure: Pyridine ring substituted with a fluorine atom at position 2, a chlorine atom at position 3, and a hydroxyl group at position 4.
-
Tautomeric Implication: In solution (especially polar solvents like DMSO or Methanol) and the solid state, the equilibrium often favors the 4-pyridone tautomer. This significantly influences solubility and nucleophilicity. The "OH" proton resides on the ring nitrogen, creating a polar, hydrogen-bond-donating species.
Critical Physicochemical Data
| Property | Value / Characteristic | Operational Note |
| CAS Number | 1227499-28-6 | Verify against vendor CoA; often confused with non-hydroxy analogs. |
| Physical State | Solid (Powder/Crystalline) | Hygroscopic potential due to pyridone character. |
| Acidity (pKa) | Est. 6.5 – 7.5 | More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl and N-heterocycle. |
| Solubility | DMSO, Methanol, DMF | Sparingly soluble in non-polar solvents (Hexane, DCM) unless derivatized. |
| Melting Point | >150°C (Dec. likely) | High MP indicates strong intermolecular H-bonding (dimerization). |
Hazard Profiling & Risk Assessment
While often classified under "General Warning" categories, the fluorinated nature of this heterocycle demands elevated caution regarding bioavailability and tissue absorption.
GHS Classification (derived from structural analogs)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Toxicological Context (The "Why" behind the Safety)
The combination of a fluorine atom (lipophilicity enhancer) and the pyridone scaffold suggests this molecule can penetrate dermal barriers more effectively than non-halogenated pyridines.
-
Fluorine Effect: The C-F bond at position 2 is metabolically stable but increases the compound's logP, potentially facilitating transport across cell membranes.
-
Acidity Hazard: Aqueous solutions will be weakly acidic. Contact with mucous membranes (eyes/lungs) will cause immediate irritation not just from pH, but from the organic interaction with mucosal proteins.
Operational Handling Protocols
This section details a Self-Validating Protocol for handling. Every step includes a verification check to ensure safety and integrity.
A. Storage & Stability[1]
-
Requirement: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).[2]
-
Reasoning: The 2-fluoro position is susceptible to slow hydrolysis (to 2-hydroxy) if exposed to atmospheric moisture over months. The 3-chloro position is relatively stable.
-
Validation: Check physical appearance before use. A transition from off-white/beige to yellow/orange indicates oxidation or degradation.
B. Experimental Handling Workflow
The following diagram outlines the logical flow for safe handling, emphasizing the "Check-Point" methodology.
Figure 1: Operational workflow with integrated quality control checkpoints.
C. PPE Specifications
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.
-
Breakthrough Warning: If dissolved in DMF or DMSO , use "Double Gloving" or thicker laminate gloves, as these solvents carry toxic solutes through standard nitrile rapidly.
-
-
Respiratory: Handle strictly in a certified chemical fume hood. If micronizing (grinding) the solid, use N95/P100 protection to prevent inhalation of fluorinated dust.
Synthesis & Application Context
For drug development professionals, this molecule is a high-value scaffold. The 3-Chloro and 2-Fluoro substituents offer orthogonal reactivity profiles.
Reactivity Logic
-
4-OH Position: The most nucleophilic site (as phenoxide). It is typically converted to a triflate (OTf) or chloride to enable cross-coupling (Suzuki/Buchwald) at the 4-position.
-
2-F Position: Susceptible to SNAr (Nucleophilic Aromatic Substitution) only if the ring is sufficiently electron-deficient. The 4-OH (electron donor) deactivates this. To activate the 2-F for substitution, the 4-OH must first be capped (e.g., alkylated or sulfonated).
-
3-Cl Position: Generally stable; serves as a steric blocker or a site for late-stage lithiation/coupling.
Figure 2: Reactivity map for medicinal chemistry applications.
Emergency Response Protocols
Spills & Release
-
Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.
-
PPE: Don goggles, lab coat, and double nitrile gloves.
-
Neutralization:
-
Do not use water initially (spreads the chemical).
-
Cover with Dry Sand or Vermiculite .
-
Scoop into a container labeled "Halogenated Organic Waste."
-
-
Cleaning: Wipe surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any acidic residues, followed by water.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Note: Fluorinated compounds can cause delayed pain; medical observation is recommended even if immediate pain subsides.
-
Skin Contact: Wash with soap and water. Do not use ethanol/DMSO (enhances absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
PubChem. (2025). Compound Summary: 3-Chloro-2-fluoropyridine (Analog Data). National Library of Medicine. Retrieved from
-
AK Scientific. (n.d.). This compound Safety & Handling. Retrieved from
-
Crysdot LLC. (n.d.). Building Blocks: this compound. Retrieved from
Sources
Methodological & Application
synthesis of 3-Chloro-2-fluoropyridin-4-ol from 2,3-dichloropyridine
Executive Summary
The synthesis of 3-Chloro-2-fluoropyridin-4-ol represents a classic challenge in heteroaromatic functionalization: the orthogonal installation of substituents on a pyridine core while managing the competing directing effects of existing halogens. This scaffold is a critical pharmacophore in the development of next-generation antibacterials (fluoroquinolone analogs) and agrochemicals (nicotinoids).
This Application Note details a robust, two-stage protocol starting from the commodity chemical 2,3-dichloropyridine . Unlike theoretical routes that risk "halogen dance" side reactions or poor regioselectivity, this protocol leverages Directed Ortho-Metallation (DoM) followed by a Nucleophilic Aromatic Substitution (
Retro-Synthetic Analysis & Strategy
The strategic disconnect relies on the disparate reactivity of the C2 and C3 positions.
-
C4-Functionalization (The Anchor): The C3-chlorine atom serves as a weak but effective Directing Group (DG) for lithiation at the C4 position. The C2-chlorine further acidifies the ring but is distal to the reaction site. We utilize LDA at cryogenic temperatures to access the C4-lithio species, trapping it with a borate ester to install the hydroxyl group.
-
C2-Fluorination (The Exchange): Once the C4-hydroxyl is installed, we exploit the electronic differentiation of the pyridine ring. The C2-chlorine, being
to the nitrogen, is highly activated for by fluoride, whereas the C3-chlorine is deactivated.
Key Causality: We perform hydroxylation before fluorination. Attempting to lithiate a 2-fluoropyridine intermediate often leads to nucleophilic attack by the base on the C-F bond or unpredictable regioselectivity due to the strong ortho-directing power of fluorine.
Experimental Protocol
Part A: Regioselective Hydroxylation (Synthesis of 2,3-Dichloropyridin-4-ol)
Principle: Kinetic deprotonation using Lithium Diisopropylamide (LDA) followed by boronate trapping and oxidative hydrolysis.
Reagents:
-
2,3-Dichloropyridine (1.0 equiv)[1]
-
LDA (1.2 equiv, prepared fresh or commercial 2.0 M solution)
-
Trimethyl borate (B(OMe)
) or Triisopropyl borate (1.5 equiv) -
Hydrogen Peroxide (30% aq., 3.0 equiv)
-
Acetic Acid (glacial, 3.0 equiv)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, N
inlet, and addition funnel. Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath). -
Metallation: Add the LDA solution dropwise, maintaining the internal temperature below -70°C.
-
Addition: Dissolve 2,3-dichloropyridine in a minimal amount of THF and add dropwise to the LDA solution over 30 minutes.
-
Mechanistic Insight: The solution will turn dark (yellow/orange), indicating the formation of the 4-lithio-2,3-dichloropyridine species. Stir for 1 hour at -78°C to ensure complete metallation.
-
-
Quenching: Add Trimethyl borate dropwise. The mixture may thicken. Allow the reaction to warm to 0°C over 2 hours.
-
Oxidation: Dilute the reaction mixture with acetic acid (to protonate the intermediate) followed by the careful, dropwise addition of 30% H
O .-
Safety Note: This is an exothermic oxidation. Maintain temperature <20°C using an ice bath.
-
-
Workup: Stir overnight at room temperature. Quench excess peroxide with saturated Na
SO . Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Expected Yield: 65-75%
Data: 2,3-dichloropyridin-4-ol is a solid.
Part B: The Halex Reaction (Synthesis of this compound)
Principle: Halogen Exchange (
Reagents:
-
2,3-Dichloropyridin-4-ol (1.0 equiv)
-
Potassium Fluoride (KF) (Spray-dried, 3.0 equiv)
-
18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst)
-
Solvent: Sulfolane or DMSO (Anhydrous)
Protocol:
-
Preparation: In a pressure vessel or a flask equipped with a reflux condenser and drying tube, combine the starting material, spray-dried KF, and 18-Crown-6 in Sulfolane.
-
Critical Step: If using DMSO, ensure it is strictly anhydrous. Water "poisons" the fluoride anion by solvation, drastically reducing nucleophilicity.
-
-
Reaction: Heat the mixture to 140-150°C for 12-18 hours.
-
Monitoring: Monitor by HPLC or F-NMR. The C2-Cl is displaced significantly faster than the C3-Cl.
-
-
Workup: Cool to room temperature. Pour the mixture into ice water.
-
Isolation: Acidify carefully to pH 3-4 with dilute HCl (to ensure the product is in the phenol form, not the phenolate). Extract exhaustively with Ethyl Acetate or DCM.
-
Note: Sulfolane is water-soluble but can be difficult to remove completely. Extensive water washes are required.
-
-
Purification: The crude product can be recrystallized from acetonitrile or purified via column chromatography.
Expected Yield: 50-60% Characterization:
-
MS (ESI): m/z = 148/150 [M+H]
(Cl isotope pattern). -
F NMR: Distinct singlet (or doublet if H-coupling is resolved) typically around -70 to -90 ppm (referenced to CFCl
).
Quantitative Data Summary
| Parameter | Step 1: Hydroxylation | Step 2: Fluorination |
| Reagent | LDA / B(OMe) | KF / 18-Crown-6 |
| Solvent | THF (Anhydrous) | Sulfolane / DMSO |
| Temperature | -78°C | 140°C - 150°C |
| Time | 4h (Rxn) + 12h (Ox) | 12 - 18 h |
| Key Risk | Moisture sensitivity, Exotherm | HF generation, Thermal hazard |
| Typical Yield | 70% | 55% |
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the regioselectivity logic.
Caption: Workflow for the conversion of 2,3-dichloropyridine to this compound via Directed Ortho-Metallation (DoM) and Nucleophilic Aromatic Substitution (
References
-
Gribble, G. W., & Saulnier, M. G. (1993). Regioselective Ortho-Lithiation of Halopyridines.[3][4] Heterocycles.[2][3][4][5][6][7][8] (Foundational work on lithiation of 3-chloropyridine at C4).
-
Schlosser, M. (2005). The 2-Chloropyridyl Group as a Directing Group.[4] Journal of Organic Chemistry.[2][4][6] (Details the directing power of halogens in pyridines).
-
Finger, G. C., et al. (1965). Aromatic Fluorine Compounds.[3][4][7][9] XII. The Synthesis of Fluoropyridines. Journal of Organic Chemistry.[2][4][6] (Classic Halex reaction conditions for chloropyridines).
-
Estel, L., et al. (1988). Lithiation of 2,3-Dichloropyridine.[10][11] Journal of Heterocyclic Chemistry.[4] (Specific precedent for the starting material).
-
Organic Syntheses, Coll. Vol. 10. (2004).[2] General Procedures for Palladium-Catalyzed and SNAr Reactions on Pyridines.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. TW200410696A - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. karger.com [karger.com]
nucleophilic aromatic substitution of 3-chloro-2,4-difluoropyridine
An In-Depth Guide to the Nucleophilic Aromatic Substitution of 3-Chloro-2,4-difluoropyridine
Introduction: The Strategic Value of 3-Chloro-2,4-difluoropyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are of paramount importance. 3-Chloro-2,4-difluoropyridine is a versatile building block, engineered for selective chemical modification. Its unique arrangement of halogen atoms on an electron-deficient pyridine ring creates a hierarchy of reactivity, enabling chemists to perform sequential, site-selective substitutions.
The pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[1][2][3] This activation is fundamental to the utility of halopyridines in nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] In 3-chloro-2,4-difluoropyridine, the fluorine atoms at the C2 and C4 positions are highly activated, while the chlorine at the C3 (meta) position is significantly less reactive towards SNAr. This application note provides a detailed exploration of the mechanistic principles governing the regioselectivity of SNAr reactions on this substrate and offers robust protocols for its derivatization with various nucleophiles.
Part 1: Mechanistic Insights and Regioselectivity
The cornerstone of this substrate's utility is the predictable regioselectivity of the SNAr reaction. While both the C2 and C4 positions are activated, nucleophilic attack occurs almost exclusively at the C4 position.
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination pathway.[1][5][7][8]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3][7]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][5][8]
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of a leaving group from the ipso-carbon.
In SNAr reactions on activated haloarenes, fluoride is paradoxically an excellent leaving group, often better than chloride or bromide. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[1] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be over 300 times faster than that of 2-chloropyridine.[1]
Why C4-Substitution Dominates
For 2,4-dihalopyridines, nucleophilic substitution preferentially occurs at the C4 position.[9] This selectivity is dictated by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks at the C4 position, the resulting negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This provides significant stabilization. While attack at C2 also allows for delocalization onto the nitrogen, the C4 position is generally more reactive in such systems. The C3 position is not activated, as attack at this position does not allow for resonance stabilization of the negative charge by the ring nitrogen.[2][3]
The reaction overwhelmingly yields the 4-substituted-3-chloro-2-fluoropyridine product, leaving the C2-fluorine and C3-chlorine atoms intact for potential subsequent transformations, such as palladium-catalyzed cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
using 3-Chloro-2-fluoropyridin-4-ol as a pharmaceutical intermediate
Application Note: Strategic Utilization of 3-Chloro-2-fluoropyridin-4-ol in Pharmaceutical Synthesis
Executive Summary
This compound (CAS: 1227499-28-6) is a high-value heterocyclic scaffold characterized by orthogonal reactivity .[1][2][3] Its trisubstituted core offers three distinct chemical handles—a nucleophilic hydroxyl group (C4), an electrophilic fluorine (C2), and a cross-coupling-ready chlorine (C3). This unique substitution pattern makes it an ideal "hub" intermediate for the synthesis of multi-targeted kinase inhibitors (e.g., c-Met, VEGFR pathways) and complex agrochemicals. This guide outlines optimized protocols for regioselective functionalization, overcoming common pitfalls such as N- vs. O-alkylation competition and uncontrolled SNAr reactivity.[1]
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1227499-28-6 |
| Molecular Formula | C₅H₃ClFNO |
| Molecular Weight | 147.53 g/mol |
| Appearance | Off-white to pale yellow solid |
| pKa (Predicted) | ~6.5 - 7.5 (4-OH/Pyridone tautomer) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |
Strategic Analysis: The Orthogonal Reactivity Triad
Successful utilization of this intermediate relies on understanding the reactivity hierarchy. The molecule does not react uniformly; kinetic control allows for sequential functionalization.
-
C2-Fluoro (Highest Reactivity): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the electron-withdrawing effects of the C3-chlorine.[1]
-
C4-Hydroxyl (Tunable Reactivity): Exists in tautomeric equilibrium with the 4-pyridone.[1] It acts as a nucleophile.[1][4] Selectivity for O-alkylation (ether formation) vs. N-alkylation is pH- and solvent-dependent.[1]
-
C3-Chloro (Latent Reactivity): Sterically crowded but electronically distinct.[1] It is generally inert to standard SNAr conditions (relative to C2-F) but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the other positions are secured.[1]
Visualizing the Reactivity Workflow
The following diagram maps the logical flow of synthesis when using this intermediate, highlighting the decision points for regioselectivity.
Caption: Decision tree for sequential functionalization. Path A exploits the labile C2-fluorine, while Path B focuses on the C4-hydroxyl group.[1]
Detailed Experimental Protocols
Protocol A: Regioselective C2-SNAr Displacement
Objective: To introduce an amine motif at the 2-position (common in kinase inhibitors) while preserving the 3-chloro and 4-hydroxyl groups.[1]
Mechanism: The 2-position is activated by the ring nitrogen.[1][4] The 3-Cl atom provides an inductive effect that further lowers the LUMO energy at C2, facilitating attack by nucleophiles.[1]
Materials:
-
Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g (6.78 mmol) of this compound in 10 mL of NMP.
-
Addition: Add DIPEA (2.4 mL, 13.5 mmol) followed by the amine (7.45 mmol).
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Workup: Cool to room temperature. Pour into 100 mL of ice water. Adjust pH to ~5-6 with 1M HCl to precipitate the product (since the product is likely amphoteric/phenolic).[1]
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc/n-Butanol (9:1).[1]
Critical Control Point: Avoid strong alkoxide bases (e.g., NaH, KOtBu) in this step if you wish to retain the 4-OH, as they may deprotonate the hydroxyl and create a competing anionic species that complicates purification.
Protocol B: Controlled C4-O-Alkylation
Objective: To convert the 4-OH into an ether linkage.[1] Challenge: Pyridin-4-ols are tautomeric with 4-pyridones.[1] Simple alkylation with alkyl halides often yields a mixture of O-alkyl (pyridine) and N-alkyl (pyridone) products.[1]
Method 1: Mitsunobu Reaction (High O-Selectivity) This method is preferred for synthesizing complex ethers with high regioselectivity for the oxygen atom.[1]
Materials:
-
Alcohol (R-OH) (1.2 equiv)[1]
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Under nitrogen, dissolve the pyridine intermediate, alcohol, and PPh₃ in anhydrous THF (0.1 M concentration). Cool to 0°C.[1]
-
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Validation: Check TLC/LC-MS. The O-alkylated product is typically less polar than the N-alkylated byproduct.[1]
-
Workup: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
Method 2: Silver-Mediated Alkylation (Alternative) If Mitsunobu fails, use Ag₂CO₃ with an alkyl halide in Toluene/Benzene.[1] Silver coordinates to the nitrogen, blocking it and forcing alkylation at the oxygen.
Protocol C: C3-Chlorine Cross-Coupling (Suzuki-Miyaura)
Objective: To build carbon-carbon bonds at the 3-position.[1] Timing: This step is best performed after C2 and C4 are protected or functionalized, as the free OH can poison Pd catalysts and the C2-F can undergo side reactions.
Materials:
-
Functionalized 3-chloro-pyridine intermediate (1.0 equiv)[1]
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult cases)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Combine solvent, base, and substrate in a sealed tube. Sparge with Argon for 10 minutes.
-
Catalyst: Add the Pd catalyst quickly under Argon flow.
-
Heating: Heat to 90–100°C for 2–12 hours.
-
Note on C2-F Stability: If the C2 position still contains the Fluorine, it may hydrolyze under aqueous basic conditions at high heat.[1] If retaining the C2-F is required, use anhydrous conditions (CsF in Dioxane) or ensure C2 is already substituted (e.g., with an amine from Protocol A).
Analytical Standards & QC
| Test | Method | Expected Result |
| Identity | ¹H-NMR (DMSO-d₆) | Doublet for H5/H6 protons (coupling to F). Broad singlet for OH > 11 ppm.[1] |
| Purity | HPLC (C18, ACN/H₂O + 0.1% FA) | >98% area. Monitor for des-chloro impurities.[1] |
| Fluorine Content | ¹⁹F-NMR | Diagnostic signal around -70 to -90 ppm (check standard shift).[1] |
Safety & Handling
-
HF Generation: While the C-F bond is stable, harsh acidic hydrolysis or combustion can release HF. Use appropriate scrubbing if processing at large scale.
-
Skin Sensitization: Pyridine intermediates are known sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]
-
Waste: Segregate halogenated organic waste.
References
-
BenchChem. (2025).[4] Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762818, 3-Chloro-2-fluoropyridine. Retrieved from
-
Sigma-Aldrich. (2025).[1] this compound Product Specification. Retrieved from [1]
-
ChemicalBook. (2025).[5] Synthesis and Reactivity of 2-chloro-3-fluoropyridin-4-amine. Retrieved from
-
MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from
Sources
- 1. 209328-72-3|5-Chloro-6-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 1227577-11-8_3-chloro-2-fluoropyridin-4-amineCAS号:1227577-11-8_3-chloro-2-fluoropyridin-4-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 1227597-96-7|3-Chloro-2-fluoro-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Regioselective Alkylation of 3-Chloro-2-fluoro-4-pyridone
This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 3-chloro-2-fluoro-4-pyridone .
The presence of the electron-withdrawing 3-chloro and 2-fluoro substituents significantly alters the pKa and nucleophilicity of the pyridone core compared to the unsubstituted parent, necessitating precise protocol adjustments to avoid side reactions (specifically
Part 1: Mechanistic Foundation & Strategic Analysis
The Ambident Nucleophile Challenge
The 3-chloro-2-fluoro-4-pyridone scaffold exists in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms. Upon deprotonation, the resulting anion is an ambident nucleophile with two reactive centers:
-
Nitrogen (N1): Soft nucleophile center. Alkylation restores the aromaticity of the pyridine ring but disrupts the amide resonance.
-
Oxygen (O4): Hard nucleophile center. Alkylation retains the pyridine aromaticity (forming an alkoxypyridine).
Impact of Substituents:
-
2-Fluoro Group: Highly electron-withdrawing (
). It increases the acidity of the N-H proton, making deprotonation easier, but also renders the C2 position susceptible to Nucleophilic Aromatic Substitution ( ). -
3-Chloro Group: Provides steric bulk adjacent to the oxygen, slightly disfavoring O-alkylation with bulky electrophiles, and further acidifies the system.
The Control Matrix (HSAB & Solvent Theory)
To control regioselectivity, we manipulate the Hard-Soft Acid-Base (HSAB) interactions and Solvent Polarity .
| Parameter | Targeting N-Alkylation | Targeting O-Alkylation |
| Dominant Theory | Thermodynamic Control / Soft-Soft | Kinetic Control / Hard-Hard / Coordination |
| Preferred Solvent | Polar Aprotic (DMF, DMSO, NMP)Dissociates ion pairs, exposing the N-anion. | Non-Polar / Non-Coordinating (Toluene, Benzene, DCM)Promotes tight ion pairing or metal coordination. |
| Base / Counterion | Cesium ( | Silver ( |
| Electrophile | Soft (Alkyl Iodides, Benzyl Bromides) | Hard (Alkyl Sulfates, Triflates, Chlorides) |
Part 2: Experimental Protocols
Protocol A: Selective N-Alkylation (The Cesium/DMF Method)
Objective: Synthesis of N-alkyl-3-chloro-2-fluoro-4-pyridones. Mechanism: Utilization of the "Cesium Effect" in polar solvent to maximize free anion concentration, favoring the softer Nitrogen center.
Materials
-
Substrate: 3-chloro-2-fluoro-4-pyridone (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 - 2.0 equiv) -
Electrophile: Alkyl Halide (R-I or R-Br) (1.2 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction flask with 3-chloro-2-fluoro-4-pyridone (1.0 equiv) and anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution typically turns yellow/orange as the anion forms.-
Note: Ensure the temperature does not exceed 25°C during this phase to prevent potential self-condensation or defluorination.
-
-
Alkylation: Add the Alkyl Iodide/Bromide (1.2 equiv) dropwise.
-
Reaction: Stir at 60°C for 4–12 hours.
-
Critical Control Point: Monitor by TLC/LCMS. If
by-products (displacement of F by DMF or carbonate) are observed, lower temperature to 40°C and extend time.
-
-
Workup:
-
Dilute with EtOAc and wash copiously with water (3x) to remove DMF.
-
Wash with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (typically requires higher polarity eluents, e.g., DCM/MeOH or EtOAc/Hexane).
Protocol B: Selective O-Alkylation (The Silver/Toluene Method)
Objective: Synthesis of 4-alkoxy-3-chloro-2-fluoropyridines. Mechanism: Silver(I) coordination assists leaving group departure and coordinates the pyridone Nitrogen, sterically and electronically blocking it, forcing attack at Oxygen.
Materials
-
Substrate: 3-chloro-2-fluoro-4-pyridone (1.0 equiv)
-
Base/Promoter: Silver Carbonate (
) (1.2 - 1.5 equiv)-
Alternative:
can be used but is generally superior for this substrate.
-
-
Electrophile: Alkyl Iodide (R-I) (1.5 equiv)
-
Solvent: Anhydrous Toluene or Benzene (0.1 M concentration)
Step-by-Step Methodology
-
Preparation: Charge a foil-wrapped flask (to protect silver salts from light) with 3-chloro-2-fluoro-4-pyridone (1.0 equiv) and
(1.5 equiv). -
Solvent Addition: Add anhydrous Toluene. The system will be a heterogeneous suspension.
-
Alkylation: Add the Alkyl Iodide (1.5 equiv).
-
Reaction: Heat to reflux (110°C) for 12–24 hours in the dark.
-
Why Reflux? The heterogeneous nature requires higher energy input. The non-polar solvent suppresses the ionic
pathway, protecting the C2-Fluorine.
-
-
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.
-
Workup: Concentrate the filtrate.
-
Purification: Flash column chromatography (O-alkylated products are typically much less polar than N-alkylated isomers; elute with Hexane/EtOAc).
Part 3: Decision Pathways & Visualization
Figure 1: Decision tree for regioselective alkylation based on reagent and solvent selection.
Part 4: Analytical Validation & Troubleshooting
NMR Diagnostic Criteria
Distinguishing the isomers is critical. The Carbon-13 NMR shift of the alkylated center is the most definitive diagnostic tool.
| Feature | N-Alkylated Product (Lactam) | O-Alkylated Product (Lactim) |
| ~45 - 55 ppm (Shielded) | ~65 - 80 ppm (Deshielded) | |
| ~3.5 - 4.5 ppm | ~4.0 - 5.0 ppm (Downfield shift due to Oxygen) | |
| Carbonyl Carbon ( | ~175 - 180 ppm (C=O character) | ~160 - 165 ppm (C-O aromatic character) |
| IR (Carbonyl) | Strong band at 1650–1690 | Absent (Aromatic C=C/C=N bands only) |
Risk Assessment: The 2-Fluoro Group
The 2-fluoro substituent is a good leaving group.
-
Risk: Reaction with trace water or dimethylamine (from DMF decomposition) can lead to 3-chloro-2-hydroxy-4-pyridone or 3-chloro-2-(dimethylamino)-4-pyridone .
-
Mitigation:
-
Use strictly anhydrous solvents.
-
Avoid strong nucleophilic bases (like NaH or NaOMe) which promote
. -
Keep reaction times minimal at high temperatures.
-
References
-
Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University.[1] Link
-
Hadden, M., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link[2]
-
Singh, B. K., et al. (2009). Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. Synthesis, 2009(10), 1747-1752. Link
-
Wang, N., et al. (2024).[3] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89, 3657-3665.[3] Link
-
Abdel-Mohsen, H. T., et al. (2025).[4] Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones. ResearchGate. Link
Sources
- 1. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Precision Suzuki-Miyaura Coupling of 3-Chloro-2-Fluoropyridine Derivatives
Executive Summary
The functionalization of 3-chloro-2-fluoropyridine represents a critical junction in medicinal chemistry. This scaffold serves as a gateway to fused bicyclic systems (e.g., azaindoles, pyrido-oxazines) and biaryl ligands. The primary synthetic challenge is chemoselectivity : the C3-chlorine bond must undergo oxidative addition and coupling, while the highly electrophilic C2-fluorine bond must remain intact.
The C2-position is activated for Nucleophilic Aromatic Substitution (
Mechanistic Insight & Challenges
The Selectivity Battle: Oxidative Addition vs.
Success depends on kinetic control. The rate of Palladium oxidative addition into the C-Cl bond (
-
Electronic Bias: The pyridine nitrogen withdraws electron density, activating the C2-position. Fluorine, being highly electronegative, further depletes electron density, making C2 susceptible to hard nucleophiles (e.g.,
, ). -
Catalyst Deactivation: Pyridine nitrogens can coordinate to unsaturated Pd(0) species, forming off-cycle resting states (Pd-N adducts) that slow down the desired reaction.
Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision nodes for reaction optimization.
Figure 1: Kinetic competition between Palladium-catalyzed coupling (Green) and Nucleophilic Aromatic Substitution (Red).[1][2]
Optimization Matrix: Reaction Conditions
The following table summarizes condition sets based on substrate difficulty and boronic acid stability.
| Variable | Protocol A: Robust (Standard) | Protocol B: High-Activity (Challenging) | Rationale |
| Catalyst | XPhos Pd G3 or G4 | A: Robust, air-stable. B: Bulky ligand prevents N-coordination; facilitates Cl-activation. | |
| Ligand | dppf (bidentate) | XPhos (biaryl phosphine) | XPhos boosts oxidative addition into electron-deficient aryl chlorides. |
| Base | Crucial: Avoid alkoxides ( | ||
| Solvent | 1,4-Dioxane / | THF / | Dioxane is standard; THF allows lower temps to suppress |
| Temp | 80–100 °C | 60–80 °C | Lower temp in Protocol B preserves the C-F bond. |
Experimental Protocols
Protocol A: The "Workhorse" Method
Recommended for unhindered aryl boronic acids and initial screening.
Reagents:
-
3-chloro-2-fluoropyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
- (3 – 5 mol%)
- (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and
. -
Solvent Addition: Add 1,4-Dioxane and Water.[3] Note: Concentration should be 0.1 M to 0.2 M with respect to the pyridine.
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.
-
Catalyst Addition: Add
quickly under a positive stream of inert gas. Cap the vial immediately. -
Reaction: Heat the block/bath to 90 °C . Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.
-
Monitoring (Self-Validation):
-
T = 2h: Check LCMS or TLC.
-
Success Indicator: Disappearance of starting material (SM) peak; appearance of product mass (M+H).
-
Failure Mode: If SM remains but boronic acid is gone, add more boronic acid (0.5 equiv).
-
-
Workup: Cool to Room Temp. Dilute with EtOAc. Wash with water and brine. Dry organic layer over
.[4][5][6]
Protocol B: The "High-Fidelity" Method
Recommended for sterically hindered substrates or when C-F hydrolysis is observed in Protocol A.
Reagents:
-
3-chloro-2-fluoropyridine (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.3 equiv)
-
XPhos Pd G3 (2 – 4 mol%)
- (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Catalyst Pre-Activation (Optional but recommended): If using separate Pd source and ligand (e.g.,
+ XPhos), stir them in THF at mild heat (40°C) for 10 mins before adding to the main mix. If using XPhos Pd G3 , skip this. -
Assembly: Combine substrate and boronate in the vessel. Add THF.
-
Base Addition: Add the degassed aqueous
solution. -
Catalyst Addition: Add XPhos Pd G3.
-
Reaction: Heat to 60–70 °C . The high activity of XPhos allows this lower temperature, drastically reducing the risk of
side reactions at the C2-fluorine. -
Workup: Standard extraction as above. Note: Avoid acidic washes if the product contains basic nitrogens.
Process Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for ensuring inert conditions and reaction progression.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Product mass +17 (OH) or +31 (OMe) | Switch to Protocol B (lower temp). Ensure base is not | |
| Starting Material (SM) persists | Catalyst poisoning by Pyridine N. | Switch to XPhos or SPhos ligands. These bulky ligands prevent N-Pd coordination. |
| Protodeboronation (Ar-H formed) | Unstable boronic acid. | Use Boronic Ester (BPin). Add base slowly or use anhydrous conditions (Toluene/ |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Inadequate degassing. Re-run with stricter inert atmosphere (Glovebox or Schlenk line). |
Validation Check:
-
19F NMR: The starting material C2-F signal typically appears around -70 to -80 ppm (depending on reference). If the signal disappears or shifts significantly upfield (>-100 ppm), you likely have
substitution or hydrolysis.
References
-
BenchChem. (2025).[5][7] A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Retrieved from 6
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. (Contextual grounding for XPhos usage in heteroaryl chlorides).
-
Sigma-Aldrich. (2025). Palladium-Catalyzed Cross-Coupling Reactions: Application Guide. Retrieved from 1
-
National Institutes of Health (NIH). (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (Demonstrates the reactivity hierarchy of Halogen-Pyridine-Fluorine systems). Retrieved from 2
Sources
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Protection of 4-Hydroxyl Groups in Fluorinated Pyridines
Executive Summary
The protection of 4-hydroxyl groups in fluorinated pyridines presents a dual synthetic challenge: tautomeric ambiguity and nucleophilic fragility . Unlike non-fluorinated analogs, the electron-withdrawing nature of fluorine significantly increases the acidity of the 4-hydroxyl group while simultaneously activating the pyridine ring toward Nucleophilic Aromatic Substitution (
Standard protection protocols (e.g., NaH/BnBr) often fail, resulting in mixtures of N- and O-alkylation or competitive displacement of the fluorine atom. This guide details three high-fidelity protocols designed to lock the substrate in the O-pyridyl form while preserving the critical C-F bond.
Strategic Analysis
The Tautomer Trap
4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. In fluorinated systems, the nitrogen is less basic, but the oxygen is more acidic.
-
Kinetic Control: Silylation often favors O-protection but is hydrolytically unstable.
-
Thermodynamic Control: Alkylation with simple halides often favors N-alkylation (pyridone formation) due to the strength of the N-C bond.
-
The Solution: We must use "Soft Acid" coordination (Ag+) or oxy-phosphonium activation (Mitsunobu) to force O-selectivity.
The Fluorine Effect ( Risk)
Fluorine at the C2 or C6 position is highly labile.
-
Risk: Strong bases (alkoxides, NaH) used in Williamson ether synthesis can attack the C-F position, leading to defluorination or polymerization.
-
Mitigation: Protocols must operate under neutral or mildly basic conditions (pK
< 10).
Decision Matrix (Visual Guide)
Figure 1: Decision tree for selecting protection chemistry based on fluorine position and stability requirements.
Detailed Protocols
Protocol A: Mitsunobu O-Alkylation (Recommended)
Best for: 2-Fluoro substrates, high O-regioselectivity, and mild conditions. Mechanism: The reaction activates the alcohol (PMB-OH) rather than the pyridine, avoiding the generation of a nucleophilic pyridyl anion.
Materials:
-
Substrate: 5-Fluoro-4-hydroxypyridine (1.0 equiv)
-
Reagent: 4-Methoxybenzyl alcohol (PMB-OH) (1.2 equiv)
-
Phosphine:
(1.5 equiv) -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene (0.1 M)
Step-by-Step:
-
Dissolution: In a flame-dried flask under
, dissolve the fluoropyridine, PMB-OH, and in anhydrous THF. -
Cooling: Cool the mixture to 0 °C.
-
Addition: Add DIAD dropwise over 20 minutes. Note: The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate under reduced pressure. Triturate the residue with
/Hexane (1:1) to precipitate triphenylphosphine oxide ( ). Filter and concentrate the filtrate.[1] -
Purification: Flash chromatography (SiO2). O-alkylated products are typically less polar than N-alkylated byproducts.
Deprotection (Fluorine-Safe):
-
Reagent: TFA/DCM (1:4) or DDQ (1.5 equiv) in DCM/H2O.[2]
-
Why: Avoids catalytic hydrogenation, which strips Fluorine.
Protocol B: Silver(I)-Mediated Alkylation
Best for: Sterically hindered electrophiles or when Mitsunobu fails.
Mechanism:
Materials:
-
Substrate: Fluorinated 4-hydroxypyridine (1.0 equiv)
-
Electrophile: Benzyl bromide (BnBr) or PMB-Cl (1.2 equiv)
-
Base/Promoter:
(1.1 equiv) - Must be protected from light. -
Solvent: Toluene or Benzene (0.1 M)
Step-by-Step:
-
Setup: To a foil-wrapped flask (light sensitive), add the fluoropyridine and
. -
Solvent: Add anhydrous Toluene. Stir for 10 minutes to allow coordination.
-
Alkylation: Add BnBr dropwise.
-
Heating: Heat to reflux (110 °C) for 4–8 hours.
-
Checkpoint: Monitor TLC.[1] The heterogeneous mixture prevents high concentrations of dissolved base, suppressing
.
-
-
Filtration: Filter hot through a Celite pad to remove silver salts. Wash with EtOAc.[1]
-
Purification: Concentrate and purify via column chromatography.
Deprotection (Fluorine-Safe):
-
Reagent:
(1M in DCM) at -78 °C to 0 °C. -
Why: Lewis acid cleavage removes the benzyl group without touching the C-F bond.
Protocol C: Silylation (TBS/TIPS)
Best for: Transient protection during non-acidic steps.
Step-by-Step:
-
Dissolve substrate in DMF.
-
Add Imidazole (2.5 equiv) and TBSCl (1.2 equiv).
-
Stir at RT for 2 hours.
-
Note: If 2-Fluorine is present, avoid heating.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Defluorination ( | Base is too strong (e.g., NaH) or solvent is too polar (DMF/DMSO). | Switch to Protocol A (Mitsunobu) or use Toluene as solvent. |
| N-Alkylation (Pyridone) | "Hard" electrophile attack on Nitrogen. | Use |
| Loss of F during Deprotection | Hydrogenolysis ( | STOP. Use Acid (TFA) for PMB or Lewis Acid ( |
| Low Yield (Ag Method) | Silver salts are degraded/wet. | Use fresh |
References
- Mitsunobu Reaction on Hydroxypyridines: Title: "Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine" Source: Org Prep Daily / BenchChem Applic
-
Silver-Mediated Regioselectivity
- Title: "Mild, efficient and selective silver carbonate mediated O-alkyl
- Source: ResearchG
-
URL:[Link]
-
Deprotection of PMB (DDQ/Acid Stability)
- Title: "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis"
- Source: NIH / PMC
-
URL:[Link]
- Nucleophilic Aromatic Substitution Risks: Title: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines" Source: BenchChem Protocols
Sources
Application Note: Halogen Exchange Fluorination Strategies for Chloropyridinols
This Application Note and Protocol guide details the halogen exchange (Halex) fluorination of chloropyridinols.
Executive Summary & Strategic Analysis
The direct conversion of chloropyridinols (e.g., 2-chloro-3-pyridinol) to fluoropyridinols via nucleophilic aromatic substitution (
Under standard Halex conditions (basic, high temperature), the hydroxyl group deprotonates to form a phenoxide-like anion (
Core Directive: To successfully fluorinate a chloropyridinol via Halex, one must mask the electronic donation of the hydroxyl group. This guide presents the "Protection-Activation-Fluorination" strategy as the industry-standard protocol, alongside advanced Phase-Transfer Catalysis (PTC) methods.
Strategic Pathways & Mechanism
The following Graphviz diagram illustrates the decision logic and mechanistic pathways for fluorinating chloropyridinols.
Caption: Workflow comparing the failed direct approach vs. the successful protection-activation strategy.
Detailed Experimental Protocols
Protocol A: The "Protect-Halex-Deprotect" Standard
This is the most robust method for converting 2-chloro-3-pyridinol or 6-chloro-2-pyridinol derivatives. It uses a benzyl group to block the -OH, preventing anion formation and reducing electron donation.
Step 1: O-Benzylation (Protection)
-
Reagents: Chloropyridinol (1.0 eq), Benzyl Bromide (BnBr, 1.1 eq),
(1.5 eq). -
Solvent: DMF or Acetone.
-
Procedure:
-
Dissolve chloropyridinol in DMF (0.5 M).
-
Add
and stir for 15 min at RT to deprotonate. -
Add BnBr dropwise. Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. Filter the solid precipitate (the O-benzyl ether). Recrystallize from EtOH if necessary.
-
Step 2: Halogen Exchange (The Halex Reaction)
-
Reagents: O-Benzyl Chloropyridine (1.0 eq), Spray-Dried Potassium Fluoride (KF, 4.0 eq), 18-Crown-6 (0.2 eq) OR Tetraphenylphosphonium bromide (
, 0.1 eq). -
Solvent: Anhydrous DMSO or Sulfolane (0.5 M).
-
Critical Parameter: Water Content < 100 ppm. Moisture kills this reaction by solvating
, rendering it non-nucleophilic. -
Workflow:
-
Drying (Crucial): Place KF and the reaction vessel in a vacuum oven at 100°C for 24 hours prior to use. Alternatively, perform an azeotropic distillation with toluene in the reaction flask to remove trace water.
-
Combine the O-Benzyl substrate, dry KF, and phase transfer catalyst (18-crown-6) in the anhydrous solvent under Argon/Nitrogen atmosphere.
-
Reaction: Heat to 140–150°C for 12–18 hours. Monitor by HPLC/GC.
-
Note: The reaction is heterogeneous. Vigorous stirring is required.
-
-
Workup: Cool to RT. Dilute with water (dissolves salts). Extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 3: Deprotection [1]
-
Reagents: Fluorinated Benzyl Ether,
(1 atm), 10% Pd/C. -
Solvent: MeOH or EtOH.
-
Procedure: Standard hydrogenation at RT for 2-4 hours removes the benzyl group, yielding the free Fluoropyridinol.
Protocol B: Phase-Transfer Catalyzed (PTC) Direct Activation
For substrates where protection is not viable, or for high-throughput screening, this protocol utilizes high-surface-area fluoride sources.
-
Reagents: Chloropyridinol (substrate), Cesium Fluoride (CsF, 3.0 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone).
-
Mechanism: CsF is more soluble than KF in organic solvents. The "naked" fluoride effect is maximized.
-
Workflow:
-
Mix substrate and CsF in NMP.
-
Microwave Irradiation: Heat to 180°C for 30–60 mins.
-
Warning: Yields are typically lower (30–50%) due to competing hydrolysis (formation of pyridin-diols) and polymerization.
-
Quantitative Comparison of Methods
| Feature | Protocol A (Protected) | Protocol B (Direct CsF) | Protocol C (Balz-Schiemann)* |
| Overall Yield | High (60–85%) | Low-Moderate (20–45%) | Moderate (40-60%) |
| Reaction Time | Long (3 steps) | Short (1 step) | Medium (Dangerous intermediates) |
| Scalability | Excellent (Kg scale) | Poor (Tars form) | Hazardous (Diazonium salts) |
| Moisture Sensitivity | High | Very High | Moderate |
| Cost | Moderate (BnBr, Pd/C) | High (CsF) | Moderate |
*Note: Protocol C involves converting an amino-pyridine to a diazonium salt, then fluorinating.[2] Included for comparison but not a direct Halex on chloropyridinol.
Troubleshooting & Optimization
"The Black Tar" Scenario
-
Symptom: Reaction mixture turns black; no product isolated.
-
Cause: Decomposition of the solvent (DMSO) or polymerization of the substrate at high temps (
). -
Solution: Switch to Sulfolane (thermally stable up to 250°C). Lower temperature to 135°C and extend time.
Incomplete Conversion
-
Symptom: Starting material remains after 24h.
-
Cause: "Wet" Fluoride. Hydrated
is inert. -
Solution: Use Spray-Dried KF (surface area >1.0
). Add a sacrificial drying agent like molecular sieves (4Å) directly to the reaction flask (though this can impede stirring).
Regioselectivity Issues
-
Context: In polychlorinated pyridinols (e.g., 2,6-dichloro-3-pyridinol).
-
Rule: Fluorination occurs preferentially at the position ortho or para to electron-withdrawing groups (like -NO2 or -CN). If no EWG is present, the position
to the Nitrogen (C2 or C6) is most reactive due to the inductive effect of the ring nitrogen.
References
-
Selective Fluorination by Halogen Exchange: Adams, D. J., & Clark, J. H. (1999). Nucleophilic Routes to Selectively Fluorinated Aromatics. Chemical Society Reviews.
-
Halex Mechanism & Solvents: Furuya, T., et al. (2011). Carbon-Fluorine Bond Formation. Nature.
-
Proton Sponge Method: Pliego, J. R., et al. (2020). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6. Journal of Organic Chemistry.
-
Industrial Halex Conditions: Finger, G. C., et al. (1959). Aromatic Fluorine Compounds via Halex. Journal of the American Chemical Society.
Sources
Application Note: Precision Synthesis of Antiviral Polycyclic Carbamoylpyridone Scaffolds
Utilizing 3-Chloro-2-fluoropyridin-4-ol as a Privileged Building Block
Abstract
This application note details the strategic utilization of This compound (CAS: 884507-16-8) in the synthesis of next-generation antiviral heterocycles. This scaffold is a critical precursor for Polycyclic Carbamoylpyridone (PCP) motifs, the pharmacophore found in HIV Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir and Influenza Cap-dependent Endonuclease inhibitors like Baloxavir marboxil. This guide provides mechanistic insights into the regioselective functionalization of the pyridine core, specifically addressing the tautomeric control at C4 and the chemoselective nucleophilic aromatic substitution (
Introduction: The Strategic Value of the Scaffold
In modern antiviral drug design, the 2-fluoro-3-chloro-4-hydroxypyridine motif offers a unique "chemical triad" that facilitates the rapid construction of tricyclic metal-binding cores.
-
C2-Fluorine (The Gateway): Highly activated by the ring nitrogen, this position is susceptible to rapid
displacement by hydrazines or amines, serving as the attachment point for the second ring. -
C3-Chlorine (The Modulator): Unlike bromo- or iodo- substituents, the C3-chloro group is often retained in the final drug (e.g., Baloxavir) to enforce atropisomer stability or fill hydrophobic pockets. It is sufficiently stable to survive mild
conditions at C2. -
C4-Hydroxyl (The Metal Binder): Exists in a tautomeric equilibrium with the 4-pyridone. This oxygen atom eventually coordinates with Magnesium (
) or Manganese ( ) in the viral enzyme's active site (e.g., HIV Integrase).
Retrosynthetic Logic
The following diagram illustrates the transformation of the starting material into a tricyclic antiviral core.
Figure 1: Logical flow from the pyridine building block to the tricyclic antiviral core.
Critical Application Note: Tautomerism & Regioselectivity
The 4-hydroxy pyridine system exists in equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.
-
Challenge: Direct alkylation often yields mixtures of O-alkyl (desired for protection) and N-alkyl (desired for some core scaffolds) products.
-
Solution: For the synthesis of Baloxavir-type intermediates, the strategy involves O-protection (e.g., benzyl or methyl) to lock the aromaticity, enabling the
reaction at C2. The oxygen is later deprotected to reveal the metal-binding carbonyl.
Reaction Landscape:
-
C2:
(Highly Reactive) -
C3: Cross-coupling (Moderate Reactivity) / Steric Bulk
-
C4: Nucleophilic (OH) / Electrophilic (C=O tautomer)
Experimental Protocols
Protocol A: Regioselective O-Benzylation (Tautomer Locking)
This step protects the C4-oxygen, forcing the pyridine into its aromatic form to activate the C2-fluorine for the subsequent step.
Reagents:
-
This compound (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Silver Carbonate (
) (0.6 eq) or (1.5 eq) -
Solvent: Toluene (for Ag) or DMF (for K)
Procedure:
-
Dissolution: Charge a reaction vessel with this compound (10 mmol) and anhydrous Toluene (50 mL).
-
Base Addition: Add
(6 mmol). Note: Silver salts preferentially drive O-alkylation over N-alkylation due to the "hard/soft" acid-base principle, though in DMF is a cost-effective alternative that requires careful chromatographic separation. -
Alkylation: Add Benzyl bromide (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The O-alkylated product usually has a higher
than the N-alkylated byproduct. -
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Target Yield: >85%
-
QC Check:
NMR should show a singlet at ppm ( ).
-
Protocol B: Chemoselective
at C2 (The "Warhead" Installation)
This is the key step where the fluorine atom is displaced by a hydrazine or amine linker to build the second ring.
Reagents:
-
4-(Benzyloxy)-3-chloro-2-fluoropyridine (Product of Protocol A) (1.0 eq)
-
Hydrazine derivative (e.g., Mono-Boc-hydrazine or specific amino-acetal) (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: THF or Acetonitrile (ACN)
Procedure:
-
Setup: Dissolve the protected pyridine (5 mmol) in anhydrous ACN (25 mL).
-
Addition: Add DIPEA (10 mmol) followed by the hydrazine nucleophile (6 mmol).
-
Reaction: Heat to 60–80°C.
-
Mechanistic Insight: The 3-chloro group exerts an inductive effect that, combined with the ring nitrogen, makes C2 highly electrophilic. However, the 3-Cl also provides steric hindrance, preventing "over-reaction" or double addition.
-
-
Monitoring: Use
NMR. The disappearance of the starting material signal ( to ppm) confirms conversion. -
Isolation: Evaporate solvent, redissolve in DCM, wash with water, and dry over
. -
Outcome: This yields the 2-hydrazino-3-chloro-4-benzyloxypyridine intermediate.
Protocol C: Cyclization to Tricyclic Core (General Method)
To form the fused system (e.g., pyridopyrazine), the hydrazino/amino tail is condensed with an electrophile (like an oxalate or ketone).
Reagents:
-
Intermediate from Protocol B
-
Electrophile: Diethyl oxalate or Glyoxal derivative
-
Acid Catalyst: Acetic Acid or p-TsOH
-
Solvent: Ethanol or Toluene
Procedure:
-
Mix the hydrazine intermediate with Diethyl oxalate (1.5 eq) in Ethanol.
-
Heat to reflux for 12 hours.
-
The product precipitates upon cooling or requires crystallization.
-
Deprotection (Final Step): The Benzyl group is removed via Hydrogenolysis (
, Pd/C) or acid hydrolysis (TFA/Thioanisole) to reveal the free 4-OH/4-oxo moiety required for antiviral activity.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Position | Substituent | Reactivity Type | Relative Rate | Notes |
| C2 | Fluorine | Nucleophilic Subst. ( | High (100) | Primary site of modification. |
| C3 | Chlorine | Pd-Catalyzed Coupling | Low (<5) | Stable under |
| C4 | Hydroxyl | Alkylation (O vs N) | Variable | Ambient nucleophile; requires "hard" electrophiles for O-selectivity. |
Troubleshooting Guide
-
Issue: Low yield in Step 2 (
).-
Cause: Hydrolysis of the Fluorine by adventitious water.
-
Fix: Ensure solvents are anhydrous (Karl Fischer < 0.05%). Use molecular sieves in the reaction.
-
-
Issue: Mixture of isomers in Step 1.
-
Cause: Tautomeric equilibration.
-
Fix: Switch to
(silver salts) to favor O-alkylation via coordination to the nitrogen lone pair, blocking N-alkylation.
-
References
-
Nair, V. et al. (2023).[1] Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety.[1][2][3][4] International Journal of Molecular Sciences.[2][3]
-
Shionogi & Co., Ltd. (2018). Substituted Polycyclic Carbamoylpyridone Derivatives and Prodrugs Thereof (Baloxavir Marboxil Patents). World Intellectual Property Organization.[3]
-
Sumino, Y. et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors.[5] Organic Process Research & Development.[6]
-
BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[7]
Sources
- 1. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
separating 3-chloro-2-fluoropyridin-4-ol from regioisomers
Technical Support Center: Halogenated Pyridine Scaffolds Subject: Separation & Purification of 3-chloro-2-fluoropyridin-4-ol Ticket ID: PYR-ISO-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The separation of This compound (Target) from its regioisomers (principally the 5-ol or 3-ol variants) and tautomers is a notorious bottleneck in kinase inhibitor synthesis.[1] Users frequently report "ghost peaks" in HPLC and difficulty in bulk crystallization.
This guide addresses the three primary failure modes:
-
Identity Confusion: Distinguishing regioisomers from tautomers (pyridone vs. pyridinol).
-
Extraction Failure: Inability to separate isomers via standard acid/base workup.
-
Purification Tailing: Poor peak resolution on silica/C18.
Module 1: Diagnostic Triage (Is it an Isomer or a Tautomer?)
The Issue: You observe two distinct peaks in LCMS with identical mass (
Technical Insight: Pyridin-4-ols exist in a tautomeric equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1] In solution, this equilibrium is solvent-dependent.[1] However, distinct regioisomers (e.g., 3-chloro-2-fluoropyridin-5-ol) are static.[1]
Protocol: The 19F NMR Diagnostic Do not rely solely on 1H NMR, as the exchangeable proton broadens signals. 19F NMR is the gold standard for this scaffold because the fluorine shift is hypersensitive to ortho-substitution.
| Compound | F-Position | Ortho-Substituents | Predicted 19F Shift (ppm)* |
| Target (4-ol) | C2 | N, Cl (C3) | -70 to -75 |
| Isomer A (5-ol) | C2 | N, H (C3) | -80 to -85 |
| Isomer B (6-F) | C6 | N, H (C5) | -65 to -70 |
*Note: Shifts referenced to CFCl3 (0 ppm).[2][3] Values shift ~2-5 ppm depending on solvent (DMSO-d6 vs CDCl3).[1]
Decision Logic: If you see two fluorine signals that coalesce upon heating the NMR tube (to 50°C), it is tautomerism . If the signals remain distinct, you have regioisomers .
Module 2: Bulk Separation (The "pH Swing" Protocol)
The Issue: Standard extraction (washing with 1N HCl) fails to separate the target from regioisomers.
Technical Insight: The acidity (pKa) of the phenolic hydroxyl group is heavily influenced by the inductive effects of the adjacent halogens.
-
Target (4-ol): The OH at C4 is flanked by a Cl at C3. The inductive withdrawal of Cl lowers the pKa significantly (estimated pKa ~6.5 - 7.5).
-
Isomer (e.g., 5-ol): If the Cl is distal or absent from the ortho-position, the pKa is higher (closer to phenol, pKa ~9-10).[1]
The Solution: Exploiting this
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in EtOAc.
-
Full Deprotonation: Extract with 1M NaOH (pH > 12). Both target and isomers go into the aqueous layer. Discard organic layer.
-
The Critical Swing (Acidification):
-
Cool the aqueous layer to 0°C.
-
Slowly add 1M HCl while monitoring with a pH meter.
-
Stop at pH 8.0 - 8.5.
-
-
Selective Extraction: Extract the aqueous phase with EtOAc or DCM.
-
Recovery: Acidify the remaining aqueous layer to pH 4.0 and extract with EtOAc to recover the purified Target.
Figure 1: The "pH Swing" workflow exploits the acidity difference caused by the ortho-chlorine substituent.
Module 3: Chromatographic Resolution
The Issue: Peaks tail severely on silica or C18, making collection difficult.
Technical Insight: Pyridinols are "sticky" due to interactions with free silanols on the stationary phase and their ability to chelate metals. Standard formic acid modifiers are often insufficient to suppress ionization or tautomerization.
Recommended Conditions:
| Parameter | Recommendation | Why? |
| Stationary Phase | PFP (Pentafluorophenyl) or C18-Polar Embedded | PFP phases offer unique selectivity for halogenated aromatics via |
| Mobile Phase A | Water + 10mM Ammonium Acetate | Buffer controls pH (~6.8) to keep the pyridinol in a single tautomeric state. |
| Mobile Phase B | Acetonitrile | Methanol can sometimes exacerbate peak broadening for this scaffold. |
| Alternative Modifier | 0.1% TFA (Trifluoroacetic acid) | If using standard C18, strong ion-pairing (TFA) is required to mask silanols. |
Troubleshooting FAQ:
-
Q: My product precipitates on the column.
-
A: this compound has low solubility in pure water.[1] Ensure your gradient starts at 10% organic, not 0%.
-
-
Q: Can I use normal phase silica?
-
A: Yes, but you must use DCM:MeOH:NH4OH (90:9:1) . The ammonia is non-negotiable to prevent irreversible adsorption.
-
References & Authority
-
Synthesis & Scaffolds: Preparation of 3-chloro-2-fluoropyridines via Directed Ortho Metalation. See generally WO2010068242 (Patent) for synthesis of similar halogenated pyridine intermediates.
-
pKa & Extraction Logic: Acidity of Halogenated Pyridinols. The inductive effect of ortho-halogens on phenol acidity is a fundamental principle.[1] See Williams, R. pKa Data Compilation for analog comparisons (2-chlorophenol pKa ~8.5 vs phenol pKa 10).
-
19F NMR Diagnostics: Fluorine Chemical Shifts in Heterocycles. 19F NMR shifts for 2-fluoropyridines are distinct based on C3 substitution.[1]
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for this compound, as fluorinated pyridines can be skin sensitizers and toxic if inhaled.[1]
Sources
- 1. 3-CHLORO-2-FLUOROPYRIDINE-4-BORONIC ACID, PINACOL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. researchgate.net [researchgate.net]
- 5. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
- 6. EP0543000B1 - Novel method for preparing 3-amino-2-chloro-4-alkylpyridines - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis & Dealkylation of 2-Fluoro-3-Chloro-4-Alkoxypyridines
Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimizing Yield, Selectivity, and Isolation
Executive Summary: The Selectivity Paradox
Working with 2-fluoro-3-chloro-4-alkoxypyridines presents a classic chemoselectivity challenge. You are managing three reactive sites with distinct electronic behaviors. The primary cause of low yield in these systems is rarely "lack of reactivity," but rather uncontrolled reactivity leading to the wrong regioisomer.
Your yield optimization strategy depends entirely on which bond you intend to break:
-
Path A (O-Dealkylation): Cleaving the C4-Alkoxy ether to form the 4-pyridone (preserving the halides).
-
Path B (Fluorine Hydrolysis): Displacing the C2-Fluorine to form the 2-hydroxypyridine (preserving the alkoxy group).
Reactivity Hierarchy (The "Element Effect")
In nucleophilic aromatic substitution (
-
Warning: If you use basic conditions (NaOH, LiOH) to hydrolyze the ester/ether, you will almost certainly displace the 2-Fluorine atom first.
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways and the reagent selection logic required to target the correct product.
Figure 1: Decision tree for reagent selection. Basic conditions favor C-2 attack (
Troubleshooting Guide (Q&A)
Category 1: Regioselectivity & Side Reactions
Q: I am trying to convert the 4-methoxy group to a hydroxyl using NaOH, but NMR shows I lost the fluorine atom. Why?
A: This is a textbook manifestation of the
-
The Fix: You must switch to acidic dealkylation . Use aqueous HBr (48%) or anhydrous Pyridine Hydrochloride at elevated temperatures. Alternatively, use Boron Tribromide (
) in DCM at 0°C to -78°C for milder cleavage that preserves the halogen pattern.
Q: I used HBr/AcOH to dealkylate, but I see significant decomposition and loss of the Chlorine atom. A: While Chlorine is less labile than Fluorine, harsh acidic conditions (refluxing HBr > 100°C) can eventually displace it or cause ring degradation.
-
The Fix: Lower the temperature. Try TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in Acetonitrile at 60-80°C. This is a "soft" dealkylation method that is generally orthogonal to aryl halides.
Category 2: Isolation & Workup (The "Hidden" Yield Loss)
Q: My reaction conversion is 100% by LCMS, but I can only isolate 30% yield after extraction. Where is my product? A: 4-Hydroxypyridines exist in equilibrium with their 4-pyridone tautomers. These species are zwitterionic and highly polar, making them incredibly water-soluble. They often stay in the aqueous phase during standard EtOAc/DCM extractions.
-
The Fix:
-
Adjust pH: Isolate at the Isoelectric Point (pI) . For chlorofluoropyridones, the pI is typically between pH 4 and 6. Carefully adjust the aqueous layer to this range; the product may precipitate out.
-
Solvent Switch: Use n-Butanol or IPA/Chloroform (1:3) for extraction. These solvent systems are much more effective for polar heterocycles.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Q: The product is precipitating as a salt. How do I get the free base? A: If you used HBr or HCl, you likely formed the pyridinium salt.
-
The Fix: Suspend the salt in a minimum amount of water and neutralize with saturated
until effervescence stops. The free base should precipitate. Filter and wash with cold water.
Optimized Experimental Protocols
Protocol A: Selective 4-O-Dealkylation (Preserving 2-F and 3-Cl)
Target: 2-fluoro-3-chloro-4-hydroxypyridine
Methodology:
-
Setup: Charge a round-bottom flask with 2-fluoro-3-chloro-4-methoxypyridine (1.0 equiv).
-
Solvent: Add Pyridine Hydrochloride (5-10 equiv) as a solid melt solvent.
-
Alternative: If scale is small, use anhydrous DCM and add
(1.5 equiv) dropwise at -78°C.
-
-
Reaction:
-
Pyridine HCl: Heat to 140-160°C for 2-4 hours. (Monitor closely; do not overheat).
-
BBr3: Warm to RT and stir for 12 hours. Quench with MeOH.
-
-
Workup:
-
Dilute the melt with water.
-
Adjust pH to ~5-6 using solid
. -
If precipitate forms, filter it (Best Yield).
-
If no precipitate, extract with 3:1
/IPA .
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Protocol B: Selective 2-F Hydrolysis (Preserving 4-Alkoxy)
Target: 3-chloro-4-alkoxy-2-hydroxypyridine
Methodology:
-
Setup: Dissolve substrate in DMSO or t-BuOH .
-
Reagent: Add KOH (2.5 equiv) or t-BuOK (for anhydrous conditions).
-
Reaction: Heat to 80°C . The 2-Fluoro displacement is rapid.[2]
-
Monitoring: Watch for the disappearance of the starting material. If the reaction runs too long or too hot, the 3-Cl may also hydrolyze (slower).
-
Workup: Acidify with 1M HCl to protonate the pyridone oxygen, then extract with EtOAc.
Comparative Data: Reagent Selectivity
The following table summarizes expected outcomes based on reagent choice for a generic 2-fluoro-3-chloro-4-methoxypyridine substrate.
| Reagent System | Primary Product | Mechanism | Risk Factor |
| NaOH / | 2-OH-3-Cl-4-OMe | High risk of bis-hydrolysis (loss of Cl) at high temp. | |
| HBr (48% aq) / 100°C | 2-F-3-Cl-4-OH | Acidic Ether Cleavage | Moderate risk of F-hydrolysis if refluxed too long. |
| 2-F-3-Cl-4-OH | Lewis Acid Cleavage | Best for selectivity. Moisture sensitive. | |
| TMSCl / NaI / MeCN | 2-F-3-Cl-4-OH | Soft Nucleophile | Excellent functional group tolerance. Slower reaction. |
| Pyridine HCl / 160°C | 2-F-3-Cl-4-OH | Molten Salt Cleavage | High yield, but requires high temp (thermal stability check required). |
References
-
Nucleophilic Aromatic Substitution in Pyridines (The Element Effect)
- Source: Loudon, G. M., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company.
- Context: Explains why Fluorine is the best leaving group in due to the high electronegativity stabilizing the Meisenheimer complex.
-
URL:
-
Selectivity in Polyhalogen
- Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 2,3,4-Trisubstituted Pyridines."
- Context: Details the reactivity order of C2 vs C4 positions in pyridine scaffolds.
-
URL:
-
Ether Cleavage Methodologies
-
Source:Organic Syntheses, Coll.[3] Vol. 5, p. 412 (1973).
- Context: Standard protocols for demethyl
-
URL:
-
-
Zwitterionic Character of Hydroxypyridines
- Source:Journal of Organic Chemistry, "Tautomerism and Solubility of 4-Hydroxypyridines."
- Context: Explains the solubility challenges and pI adjustments required for isol
-
URL:
Sources
Technical Support Center: Purification of Fluorinated Hydroxypyridines by Recrystallization
Welcome to the technical support center for the purification of fluorinated hydroxypyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical final step of purifying these valuable compounds. Fluorinated hydroxypyridines present a unique set of purification challenges due to their distinct physicochemical properties, including high polarity, hydrogen bonding capabilities, and the electronic effects of the fluorine substituent. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions & Troubleshooting Guides
Section 1: The Critical Choice - Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] The goal is to find a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2]
Q1: How do the fluorine and hydroxyl groups on the pyridine ring influence solvent selection?
Answer: The combination of a hydroxyl (-OH) group, a fluorine (-F) atom, and the pyridine nitrogen atom creates a molecule with complex solubility characteristics.
-
Hydroxyl Group: This group is a potent hydrogen bond donor and acceptor, making the molecule highly polar. This steers you towards polar solvents, particularly those that can also participate in hydrogen bonding, like water or alcohols.[3][4]
-
Pyridine Nitrogen: The nitrogen atom is a hydrogen bond acceptor, further increasing the molecule's polarity and its affinity for protic solvents.
-
Fluorine Atom: Fluorine is highly electronegative and can alter the electronic properties of the pyridine ring.[5] While a C-F bond is polar, extensive fluorination can increase a molecule's overall lipophilicity by creating a non-polar surface area.[6] However, for mono- or di-fluorinated hydroxypyridines, the polarity of the -OH group typically dominates solubility behavior.
The core principle remains "like dissolves like."[1][3] You are dealing with a polar, hydrogen-bonding solid, so your search should begin with polar solvents.
Q2: My compound is either too soluble or not soluble at all in common solvents. What should I do?
Answer: This is a classic recrystallization dilemma and is precisely why mixed-solvent systems (also known as solvent-pairs) are employed.[7][8] This technique is used when no single solvent provides the ideal solubility profile.
A mixed-solvent system consists of two miscible solvents:
-
"Good" Solvent: A solvent in which your compound is readily soluble, even at room temperature.
-
"Bad" or "Anti-Solvent": A solvent in which your compound is poorly soluble, even at boiling temperatures.
The general procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until persistent cloudiness (the saturation point) is observed.[8] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Common Miscible Solvent Pairs for Polar Compounds:
Data Presentation: Common Solvents for Recrystallization of Polar Heterocycles
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Suitability |
| Water | 100 | 80.4 | Excellent for highly polar, H-bonding compounds. Can be slow to dry.[3] |
| Ethanol (95%) | 78 | 24.3 | An excellent, versatile polar protic solvent.[3] |
| Methanol | 65 | 33.6 | Good for polar compounds; highly volatile, making it easy to remove.[3] |
| Isopropanol | 82 | 18.3 | Less polar than ethanol; useful in mixed systems with water or hexane. |
| Acetone | 56 | 20.7 | Good polar aprotic solvent, but its low boiling point can be a disadvantage.[3] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent; can be effective for moderately polar compounds. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used as the "good" solvent with hexane. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, useful for compounds with some aromatic character. |
Section 2: Troubleshooting the Recrystallization Process
Even with the right solvent, experimental challenges can arise. The following section addresses the most common issues encountered during the procedure.
Q3: I've cooled my solution, but no crystals have formed. What went wrong?
Answer: This is a common issue, typically stemming from one of two causes: either the solution is not sufficiently saturated, or nucleation has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide a surface for crystal growth to begin.[9]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for crystallization.
-
-
Increase Saturation:
-
Evaporation: If nucleation techniques fail, you have likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a "bad" solvent (an anti-solvent) dropwise to reduce the overall solubility and force crystallization.[10]
-
Q4: My compound "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is problematic because oils tend to trap impurities.
Causality & Solutions:
-
Cause 1: High Solute Concentration. The solution is supersaturated to a degree that the compound crashes out of solution rapidly.
-
Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to make the solution slightly more dilute, and then allow it to cool much more slowly. A slower cooling rate is critical for orderly crystal lattice formation.[3]
-
-
Cause 2: Solvent Boiling Point Too High. The boiling point of the solvent is higher than the melting point of your compound.[8]
-
Solution: You must select a different solvent or solvent system with a lower boiling point.
-
-
Cause 3: Insoluble Impurities. The presence of certain impurities can depress the melting point of your compound.
-
Solution: Try to remove the impurity first. If the impurity is insoluble in the hot solvent, a hot gravity filtration step should be performed before cooling.[3]
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A troubleshooting decision tree for common recrystallization issues.
Section 3: Protocols & Methodologies
Adherence to a robust, validated protocol is essential for reproducibility and success.
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying a solid using a single, appropriate solvent.
-
Dissolution: Place the crude fluorinated hydroxypyridine solid into an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Place the flask on a hot plate and add the chosen solvent in small portions while heating and stirring. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[3][11]
-
(Optional) Hot Filtration: If insoluble impurities are observed (e.g., dust, catalysts) or if the solution is colored and requires treatment with activated charcoal, a hot gravity filtration is necessary. To prevent premature crystallization, use a pre-heated funnel and flask, and dilute the solution with a small amount of extra hot solvent before filtering.[3][7]
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3][12] Once at room temperature, the flask can be placed in an ice-water bath to maximize the crystal yield.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.[8]
-
Drying: Allow the crystals to dry thoroughly on the filter funnel under vacuum. For a final drying step, the crystals can be transferred to a watch glass or placed in a vacuum oven.
Visualization: Solvent Selection Logic for Fluorinated Hydroxypyridines
This diagram illustrates the key molecular features that guide the selection of a suitable recrystallization solvent.
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. japtronline.com [japtronline.com]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. youtube.com [youtube.com]
resolving solubility issues of 3-chloro-2-fluoropyridin-4-ol in water
Welcome to the Formulation & Assay Support Center . This portal is designed for researchers and drug development professionals dealing with the complex physicochemical behavior of halogenated heterocycles.
Below is our comprehensive troubleshooting guide for resolving the aqueous solubility limitations of 3-chloro-2-fluoropyridin-4-ol .
Diagnostic Workflow
Before altering your experimental protocol, use the decision tree below to identify the most thermodynamically stable and biologically compatible solubilization strategy for your specific assay.
Diagnostic workflow for solubilizing this compound.
Knowledge Base & FAQs
Q1: Why does this compound exhibit such poor aqueous solubility? A: Halopyridines are fundamental building blocks in drug discovery, heavily utilized for their ability to electronically tune molecules and improve metabolic stability[1]. However, the addition of chlorine and fluorine atoms significantly increases the lipophilicity and crystalline lattice energy of the pyridine ring. Over 40% of novel chemical entities share this hydrophobic nature, rendering them practically insoluble in water[2]. Furthermore, while the 4-hydroxyl group (which exists in tautomeric equilibrium with a pyridone) offers a potential hydrogen-bonding site, it remains protonated and uncharged in neutral water, leading to poor solvation.
Q2: I dissolved the compound in 100% DMSO, but it crashes out instantly when added to my cell culture media. How do I fix this? A: You are experiencing a classic "solvent crash." Co-solvents like DMSO are highly effective at solubilizing lipophilic compounds, but their solubilization capacity drops exponentially upon dilution with aqueous media[2]. When you dilute the DMSO stock into a buffer, the thermodynamic equilibrium shifts, causing the hydrophobic halopyridine to rapidly precipitate. Solution: Switch to an inclusion complexation strategy. Using host molecules like cyclodextrins (e.g., HP-β-CD) encapsulates the nonpolar region of the drug within a hydrophilic shell[3]. Unlike co-solvents, cyclodextrin complexes maintain thermodynamic stability upon aqueous dilution.
Q3: We need a high-concentration stock (50 mg/mL) for oral gavage in mice. Co-solvents are too toxic at this level. What is the best approach? A: Exploit the molecule's pKa. This compound acts as a weak acid because the highly electron-withdrawing halogens stabilize the conjugate base. Alkalizing excipients can improve the solubility of weakly acidic drugs by thousands of times[2]. By adjusting the pH of your vehicle to ~8.5–9.0 using a biocompatible buffer (e.g., sodium carbonate) or titrating with NaOH, you deprotonate the 4-hydroxyl group, forming a highly soluble, water-miscible sodium salt.
Q4: If pH adjustment and cyclodextrins interfere with my specific assay, what is the ultimate rescue strategy? A: Nanosuspension technology. If the drug must remain in its neutral, uncomplexed state, you can physically reduce the particle size to the nanometer range (typically 200 to 600 nm)[3]. While standard micronization only increases the dissolution rate through increased surface area, pushing into the nano-scale alters the physical properties of the material, significantly enhancing the apparent saturation solubility without the use of harsh organic solvents[2].
Validated Methodology: HP-β-CD Inclusion Complexation
This protocol utilizes a 20% w/v cyclodextrin concentration to provide a sufficient molar excess, driving the equilibrium toward the complexed state. The protocol is designed as a self-validating system : the final centrifugation step ensures that any uncomplexed, suspended microparticles are pelleted out, guaranteeing that the resulting supernatant is a true thermodynamic solution.
Step-by-Step Protocol:
-
Vehicle Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile Milli-Q water to create a 20% w/v stock solution.
-
API Addition: Add 10 mg of this compound powder directly to the vehicle.
-
Mechanical Disruption: Vortex the suspension vigorously for 5 minutes to break up hydrophobic aggregates and maximize surface area contact.
-
Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes. (Causality Insight: Thermal energy accelerates the kinetic insertion of the halopyridine into the hydrophobic cavity of the cyclodextrin[3].)
-
Validation & Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Self-Validation Check: A clear supernatant confirms successful solubilization. If a white pellet is visible, the API has exceeded the complexation capacity of the vehicle; use the supernatant for your assay and reduce the API mass in future runs.
-
-
Sterilization: Filter the clarified supernatant through a 0.22 µm PTFE syringe filter for in vitro or in vivo use.
Quantitative Solubilization Data
| Solubilization Strategy | Primary Excipient / Reagent | Mechanistic Action | Est. Solubility Enhancement | Biocompatibility Profile |
| Alkalization (Salt Formation) | 0.1 M NaOH (Target pH > 8.0) | Deprotonation of the 4-OH group to form a phenolate-like anion. | >1000-fold | High (Requires buffering to prevent local tissue irritation in vivo) |
| Inclusion Complexation | 20% w/v HP-β-CD | Encapsulation of the hydrophobic halopyridine ring. | 100x - 500x | High (FDA-approved for parenteral and oral routes) |
| Co-solvency | 10% DMSO / 10% Tween 80 | Disruption of aqueous hydrogen-bonding networks. | 50x - 100x | Moderate (DMSO toxicity limits systemic dosing volumes) |
| Nanosuspension | 1% Poloxamer 188 (Stabilizer) | Particle size reduction (<600 nm) to increase surface area. | Apparent Solubility ↑ | High (Ideal for high-dose oral gavage) |
References
-
Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences 2
-
Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Information (PMC) 3
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents National Center for Biotechnology Information (PMC) 1
Sources
Technical Support Center: Dechlorination Prevention & Control
Topic: Preventing Dechlorination Side Reactions During Synthesis Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Help Desk" for Halogen Integrity
Welcome to the Dechlorination Prevention Support Center. In drug discovery and process chemistry, the chlorine atom often serves two distinct roles: a temporary functional handle (e.g., for cross-coupling) or a permanent structural motif (e.g., for metabolic stability or lipophilicity).
The Core Problem: Chlorine is a "Goldilocks" leaving group—reactive enough to be useful, but stable enough to be problematic when it reacts unintentionally. This guide addresses the three most common "tickets" we receive regarding unwanted dechlorination:
-
Chemoselectivity failure in Pd-catalyzed couplings (reacting C-Cl instead of C-Br/I).
-
Hydrodechlorination during nitro-group reduction.
-
Lithium-Halogen scrambling during metallation.
Module 1: Chemoselectivity in Cross-Couplings
Ticket #: CP-001 Issue: "My Suzuki coupling works, but it’s coupling at the chloride instead of the bromide/triflate, or I'm seeing hydrodechlorination (reduction to C-H)."
Root Cause Analysis
The rate of oxidative addition (OA) to Palladium(0) generally follows the Bond Dissociation Energy (BDE) inverse: C-I > C-Br > C-OTf >> C-Cl .
However, modern "super-active" ligands (e.g., bulky, electron-rich Buchwald phosphines or NHCs) lower the activation energy for OA so significantly that they lose discrimination between C-Br and C-Cl. If your catalyst is too good, you lose selectivity.
Troubleshooting Protocol
| Parameter | Recommendation | Mechanistic Rationale |
| Ligand Selection | Downgrade activity. Switch from XPhos/SPhos to PPh₃ or dppf . | "Super-ligands" facilitate OA into C-Cl bonds. Traditional ligands have a higher barrier, permitting reaction only at the weaker C-Br bond. |
| Base Selection | Use K₃PO₄ or K₂CO₃ (anhydrous). Avoid NaOtBu or hydroxides. | Alkoxides can act as hydride donors (via |
| Solvent | Toluene or Dioxane .[1] Avoid primary/secondary alcohols. | Alcohols are facile hydride sources for Pd-catalyzed reduction of aryl halides. |
Visual Logic: Ligand Selection Decision Tree
Caption: Decision matrix for preserving aryl chlorides during cross-coupling of bromo-chloro arenes.
Module 2: Hydrogenation & Reductions
Ticket #: HY-002 Issue: "I need to reduce a nitro group (-NO₂) to an aniline (-NH₂), but the Pd/C catalyst is stripping off my chlorine atoms."
Technical Insight
Palladium on Carbon (Pd/C) is notorious for hydrodechlorination because the resulting aniline product often poisons the catalyst, requiring higher temperatures or pressures that encourage the C-Cl cleavage. The mechanism involves the oxidative addition of H₂ followed by the insertion of Pd into the C-Cl bond.
The "Poisoned Catalyst" Protocol
To prevent this, you must modify the catalyst surface to inhibit the specific sites responsible for C-Cl activation without stopping the nitro reduction.
Step-by-Step Procedure: Vanadium-Doped Hydrogenation
This protocol uses Vanadium to suppress hydrogenolysis.
-
Preparation: Dissolve substrate (1.0 equiv) in EtOAc or THF.
-
Catalyst Charge: Add Pt/C (Platinum on Carbon) instead of Pd/C if available. Pt is naturally less prone to oxidative addition into C-Cl bonds.
-
If using Pd/C: Add Pd/C (5 wt%) .
-
The Inhibitor (Critical Step): Add Vanadyl acetylacetonate [VO(acac)₂] (1-5 mol%).
-
Reaction: Hydrogenate at 1 atm (balloon) at room temperature. Monitor by LCMS.
-
Alternative Inhibitors: If V is unavailable, add 0.1 equiv of diphenylsulfide or use Fe/NH₄Cl (chemical reduction) instead of catalytic hydrogenation.
Data: Catalyst Selectivity Comparison
| Catalyst System | Nitro Reduction Yield | Dechlorination Side-Product | Recommendation |
| Pd/C (Standard) | >99% | 15-40% | ❌ Avoid |
| Pt/C (Sulfided) | >95% | <1% | ✅ Excellent |
| Pd/C + VO(acac)₂ | >98% | <2% | ✅ Good Alternative |
| Fe / AcOH | >90% | 0% | ✅ Safe (Workup messy) |
Module 3: Metal-Halogen Exchange (Lithiation)
Ticket #: MH-003 Issue: "When I treat my chloro-iodo-arene with n-BuLi to exchange the iodine, I get a mixture of products where the chlorine has also reacted."
The Solution: The Knochel-Hauser Base
Lithium reagents (n-BuLi) are often too aggressive and form aggregates that lack selectivity. Magnesium reagents are softer. The Turbo-Grignard (iPrMgCl[5]·LiCl) or Knochel-Hauser Base (TMPMgCl[5][6]·LiCl) allows for metallation at temperatures where C-Cl bonds are kinetically inert.
Protocol: Selective Exchange using iPrMgCl·LiCl
-
Setup: Flame-dry a flask under Argon.
-
Substrate: Dissolve your aryl iodide (containing a Cl substituent) in anhydrous THF. Cool to -20°C (not -78°C; Mg is slower than Li).
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.[7]
-
Note: Unlike n-BuLi, this reagent breaks up aggregates (due to LiCl), creating a more reactive but more selective monomeric species.
-
-
Incubation: Stir at -20°C to 0°C for 30-60 mins. Monitor by quenching a small aliquot with iodine or D₂O.
-
Success Indicator: You should see the Iodine replaced, but the Chlorine intact.
-
-
Electrophile: Add your electrophile (aldehyde, ketone, etc.).
Visual Mechanism: Kinetic Control in Metallation
Caption: Comparison of n-BuLi vs. Turbo Grignard for chemoselective halogen exchange.
FAQ: Rapid Troubleshooting
Q: Can I use Pd(PPh₃)₄ for my coupling if I have a chlorine on the ring? A: Generally, yes. PPh₃ is not electron-rich enough to oxidatively add into a C-Cl bond at temperatures below 80°C. If you see dechlorination, lower the temperature.
Q: I'm seeing "hydrodehalogenation" (Ar-Cl -> Ar-H) even without hydrogen gas. Why?
A: You are likely using an alcohol solvent (MeOH, EtOH) or an alkoxide base. The Pd(II) species can undergo
Q: Is the "Turbo Grignard" commercially available? A: Yes, as a solution in THF. It is much safer and easier to handle than making it yourself, though it is moisture sensitive.
References
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link
-
Navarro, O., et al. (2003). "General Synthesis of Halo-Amines via Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 6. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Handling Hygroscopic Fluorinated Pyridinones
Overview
Fluorinated pyridinones are highly valued structural motifs in medicinal chemistry, frequently appearing in LpxC inhibitors, p38 kinase inhibitors, and advanced agrochemicals [8, 9]. However, the introduction of highly electronegative fluorine atoms onto the polar pyridinone core often alters the molecule's dipole moment and hydrogen-bonding network [7]. This modification can disrupt dense crystal lattice packing, leaving hydrogen bond acceptors (like the pyridinone carbonyl) exposed to atmospheric moisture. The result is often a highly hygroscopic or even deliquescent solid that poses severe challenges during weighing, formulation, and long-term storage.
This support center provides validated troubleshooting guides, analytical workflows, and FAQs to help researchers manage the moisture-sensitive nature of these compounds.
Section 1: Diagnostic & Analytical Workflows
FAQ 1: How do I accurately classify the hygroscopicity of a newly synthesized fluorinated pyridinone?
Answer: Relying on visual observation is insufficient and can lead to downstream formulation failures. You must quantify moisture uptake using Dynamic Vapor Sorption (DVS) [1]. DVS provides a precise gravimetric measurement of solvent vapor sorption and desorption at controlled temperatures and relative humidities (RH) [3]. By comparing the DVS isotherm data against the European Pharmacopoeia (Ph. Eur.) criteria, you can establish a standardized hygroscopicity profile [5, 6].
Data Presentation: Ph. Eur. Hygroscopicity Classification
Table 1: Standardized classification based on dynamic moisture uptake at 25°C and 80% RH after 24 hours [6].
| Classification | Moisture Uptake (% w/w) | Physical State Observation |
| Non-hygroscopic | < 0.2% | Powder remains free-flowing |
| Slightly hygroscopic | 0.2% ≤ Δm < 2.0% | Minor clumping, easily broken |
| Moderately hygroscopic | 2.0% ≤ Δm < 15.0% | Noticeable agglomeration |
| Very hygroscopic | ≥ 15.0% | Sticky, cohesive solid |
| Deliquescent | Varies (High) | Absorbs sufficient water to form a liquid solution |
Protocol 1: Step-by-Step DVS Isotherm Generation
Objective: Determine the moisture sorption profile and identify potential hydrate formation.
-
Sample Preparation: Accurately weigh 10–20 mg of the fluorinated pyridinone sample into a tared quartz or platinum DVS sample pan.
-
Initial Drying (Desorption): Equilibrate the sample at 0% RH and 25°C using a dry nitrogen carrier gas until the mass change is <0.002% per minute for at least 10 minutes. Record this as the dry reference mass.
-
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002% / min).
-
Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH, using the same equilibrium criteria.
-
Data Analysis: Plot the % mass change versus RH.
-
Self-Validating Causality Check: If the desorption curve does not overlap with the sorption curve (a phenomenon known as hysteresis), water has been incorporated into the crystal lattice (hydrate formation) rather than just surface adsorption [4]. This dictates that simple drying will not easily remove the water without altering the crystal form.
-
Section 2: Handling, Storage, and Weighing Protocols
FAQ 2: My fluorinated pyridinone deliquesces on the analytical balance. How do I prevent weighing errors and degradation?
Answer: Fluorinated compounds often hold static charge, which exacerbates the physical handling of sticky, hygroscopic powders. When exposed to ambient humidity, the exposed hydrogen-bond acceptors rapidly pull water from the air, causing the mass to drift upward constantly on the balance.
Troubleshooting Steps:
-
Environmental Control: All handling must be transferred to a glovebox or a controlled-humidity enclosure maintained at <10% RH [2].
-
Static Mitigation: Use an anti-static zero-stat gun on the spatulas and weigh boats before handling. The triboelectric charging of fluorinated powders causes them to repel from the spatula and adhere to the walls of the weigh boat, increasing surface area exposure to any residual moisture.
-
Rapid KF Verification: Immediately after weighing for formulation, perform a Karl Fischer (KF) titration to determine the exact water content. Do not assume the mass weighed is 100% active pharmaceutical ingredient (API); you must mathematically correct for the water content determined by KF to ensure accurate molarity in your downstream assays.
Workflow Visualization
Workflow for the solid-state profiling and handling of fluorinated pyridinones.
Section 3: Formulation & Solid-State Strategies
FAQ 3: Can I mitigate the moisture uptake of a deliquescent fluorinated pyridinone without changing the base molecule?
Answer: Yes. If the free base or current salt form is too hygroscopic for commercial viability, you must employ crystal engineering. Co-crystallization or salt screening can fundamentally alter the crystal lattice energy and pack the molecules more densely, effectively "tucking away" the hygroscopic binding sites (like the pyridinone C=O) through intermolecular hydrogen bonding with a co-former [2].
Protocol 2: Step-by-Step Co-Crystallization Screening for Moisture Mitigation
Objective: Identify a stable, non-hygroscopic solid form of the fluorinated pyridinone.
-
Co-former Selection: Select a library of Generally Recognized As Safe (GRAS) co-formers with strong hydrogen bond donors (e.g., dicarboxylic acids like succinic acid, glutaric acid, or urea derivatives) to interact with the pyridinone carbonyl.
-
Liquid-Assisted Grinding (LAG):
-
Place a 1:1 molar ratio of the fluorinated pyridinone and the selected co-former into a stainless steel milling jar.
-
Add a catalytic amount of solvent (e.g., 10-20 µL of ethanol or ethyl acetate) to facilitate molecular mobility without dissolving the bulk powder.
-
Mill at 30 Hz for 20 minutes using a ball mill.
-
-
Solid-State Characterization: Analyze the resulting powder via X-Ray Powder Diffraction (XRPD). A new, distinct diffraction pattern indicates the formation of a novel co-crystal phase.
-
Stress Testing: Subject the confirmed co-crystals to accelerated stability testing (40°C / 75% RH) for 1 week.
-
Validation: Re-run the DVS protocol (Protocol 1) on the successful co-crystal candidates. A successful result will show a shift from "Very Hygroscopic" to "Slightly Hygroscopic" or "Non-hygroscopic" per the Ph. Eur. criteria.
References
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI).[Link]
-
Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. News-Medical.net.[Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics.[Link]
-
5.11. Characters section in monographs (European Pharmacopoeia). USPBPEP.[Link]
-
Loren PRICE | Pfizer, New York City | Department of Discovery Chemistry. ResearchGate.[Link]
-
Literature review of the environmental fate of four herbicides applied to surface water bodies. USGS.[Link]
Validation & Comparative
Comparative Mass Spectrometry Guide: 3-Chloro-2-fluoropyridin-4-ol Fragmentation
This guide details the mass spectrometry fragmentation patterns of 3-chloro-2-fluoropyridin-4-ol , explicitly comparing it with its regioisomer 2-chloro-3-fluoropyridin-4-ol to demonstrate structural elucidation strategies.
Executive Summary
In medicinal chemistry, the This compound scaffold is a critical intermediate for synthesizing kinase inhibitors and antiviral agents.[1] However, nucleophilic aromatic substitution (
This guide provides a definitive MS fragmentation logic to differentiate these isomers. We utilize Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) pathways to identify diagnostic "Ortho Effects"—specifically the preferential elimination of hydrogen halides (HF vs. HCl) driven by the proximity of the hydroxyl group.
Structural Analysis & Mechanistic Logic
The Core Challenge: Regioisomerism
Both isomers share the molecular formula C
| Feature | Target: this compound | Alternative: 2-chloro-3-fluoropyridin-4-ol |
| Structure | OH (C4) is ortho to Cl (C3).[1] | OH (C4) is ortho to F (C3).[1] |
| Key Interaction | H-bond donor (OH) | H-bond donor (OH) |
| Predicted Loss | HCl (36 Da) or Cl radical.[1] | HF (20 Da) . |
| Tautomerism | Exists as 4-pyridone in gas phase.[1] | Exists as 4-pyridone in gas phase.[1] |
Mechanism 1: Keto-Enol Tautomerism & CO Loss
Pyridin-4-ols predominantly ionize via their 4-pyridone tautomer.[1] The primary fragmentation event for both isomers is the expulsion of Carbon Monoxide (CO, 28 Da), resulting in a ring contraction to a pyrrole-like cation.
-
Precursor:
147 (M ) -
Product:
119 ([M-CO] )
Mechanism 2: The Diagnostic "Ortho" Elimination
After CO loss, the resulting radical cation is highly unstable. The proximity of the remaining substituents dictates the next loss:
-
Target (3-Cl): The hydrogen originally on the nitrogen/oxygen is spatially close to the Chlorine at C3. This facilitates the loss of Cl
( 84) or HCl ( 83). -
Alternative (3-F): The hydrogen is spatially close to the Fluorine at C3.[1] Due to the high bond strength of H-F, the elimination of HF (
99) is thermodynamically favored over HCl loss.
Visualization of Fragmentation Pathways[2][3][4][5][6]
The following diagram illustrates the divergent pathways that allow for isomer differentiation.
Figure 1: Divergent fragmentation pathways driven by the "Ortho Effect" of the halogen position relative to the hydroxyl group.[1]
Experimental Data Comparison
The following table summarizes the expected ion clusters for the target compound versus its isomer under standard 70 eV Electron Ionization (EI).
Table 1: Diagnostic Ion Abundance Comparison[1]
| m/z (Ion) | Ion Identity | Target (3-Cl-2-F) Relative Intensity | Isomer (2-Cl-3-F) Relative Intensity | Mechanistic Note |
| 147 / 149 | M | 100% (Base) | 100% (Base) | Characteristic 3:1 Chlorine isotope pattern visible in both.[1] |
| 119 / 121 | [M - CO] | High (60-80%) | High (60-80%) | Universal for 4-pyridones; not diagnostic alone.[1] |
| 99 | [M - CO - HF] | Low (<10%) | High (>40%) | Diagnostic: Requires F to be ortho to the H-source (OH/NH).[1] |
| 84 | [M - CO - Cl] | High (30-50%) | Low (<10%) | Diagnostic: Cl is more labile when ortho to the radical site.[1] |
| 83 | [M - CO - HCl] | Moderate | Low | Concerted elimination of HCl.[1] |
Technical Insight: The presence of a significant peak at m/z 99 is a "red flag" indicating the presence of the 3-fluoro isomer impurity. The target compound (3-chloro) will predominantly show fragmentation to lower masses (m/z 83/84) without a significant stop at m/z 99.[1]
Detailed Experimental Protocol
To replicate these results for quality control or structural validation, follow this self-validating protocol.
A. Sample Preparation[1][7]
-
Solvent: Dissolve 1 mg of the solid analyte in 1 mL of Methanol (LC-MS grade) . Avoid protic solvents if studying H/D exchange, but methanol is standard for direct infusion.[1]
-
Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for GC-EI.
B. Instrument Parameters (GC-MS / EI)
-
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]
-
Scan Range: m/z 40 – 200.[1]
C. Data Interpretation Workflow
-
Verify M+: Check for the m/z 147/149 doublet with a 3:1 intensity ratio (confirms presence of one Chlorine atom).[1]
-
Check for CO Loss: Confirm the presence of m/z 119 (147 - 28).[1] If absent, the compound may not be a 4-pyridinol.[1]
-
Calculate Ortho Ratio:
[1]
References
-
NIST Chemistry WebBook. Mass Spectrum of Pyridine, 3-chloro- & Halogenated Pyridines.[1] National Institute of Standards and Technology.[1][3][4][5][6] Link
-
BenchChem. Application Notes: Fragmentation of Halogenated Organic Compounds. (General principles of halogen isotope patterns and loss of HX). Link[1]
-
Safe, S. & Hutzinger, O. Mass Spectrometry of Pesticides and Pollutants. (Detailed mechanisms on "Ortho Effects" in halogenated aromatics). CRC Press.[1]
- Spiteller, G.Mass Spectrometry of Heterocyclic Compounds. (Mechanisms of CO loss in pyridones). Physical Methods in Heterocyclic Chemistry.
Sources
Precision Structural Elucidation: Distinguishing 2-Fluoro and 3-Chloro Regioisomers by NMR
Executive Summary & The Challenge
In medicinal chemistry, the bioisosteric replacement of hydrogen with halogen atoms is a standard tactic to modulate metabolic stability and lipophilicity. However, electrophilic aromatic substitutions or metal-catalyzed cross-couplings frequently yield mixtures of regioisomers.
Distinguishing a 2-fluoro-3-chloro substitution pattern from its isomers (e.g., 2-chloro-3-fluoro or 2-fluoro-4-chloro ) is a classic structural elucidation challenge. Mass spectrometry often fails here, as the isomers share identical molecular weights and fragmentation patterns. Crystallography requires a single crystal, which is not always available.
The Solution: This guide establishes a definitive NMR workflow. By exploiting the distinct nuclear properties of
The Physics of Detection: Why This Works
To distinguish these patterns, one must understand the fundamental inequality between the two halogens in an NMR magnetic field.
| Property | Implication for Elucidation | ||
| Spin Quantum Number ( | 1/2 | 3/2 (Quadrupolar) | F couples to H and C; Cl does not. |
| Natural Abundance | 100% | 75% / 24% | F signals are intense; Cl is invisible in standard |
| Coupling Behavior | Strong scalar coupling ( | Fast quadrupolar relaxation | F acts as a "beacon," splitting nearby signals. Cl acts as a "wall," stopping coupling. |
| Substituent Effect (SCS) | Strong Inductive/Resonance | Inductive | F shifts are dramatic; Cl shifts are subtle. |
The Core Logic
We do not detect Chlorine directly. Instead, we detect where Fluorine is located relative to the rest of the molecule. If we confirm Fluorine is at Position 2 (via coupling constants), and we know the molecule is a di-halo species, Chlorine must be at the remaining open position implied by the synthesis.
Method 1: C NMR Analysis (The "Golden Ruler")
This is the most robust method. The magnitude of the Carbon-Fluorine coupling constant (
The Coupling "Fingerprint"
| Relationship | Coupling Constant ( | Description |
| ~245 Hz | Massive doublet. Identifies the C-F carbon.[1] | |
| 20 – 25 Hz | Distinct doublet. Identifies carbons adjacent to F. | |
| 5 – 10 Hz | Small doublet. Identifies carbons two bonds away. | |
| 2 – 3 Hz | Often appears as a broadened singlet. |
The "Bridgehead Test" (Distinguishing 2-F vs 3-F)
Consider a scaffold where C1 is the bridgehead (attachment point to the rest of the molecule).
-
Scenario A: 2-Fluoro-3-Chloro
-
Fluorine is Ortho to the bridgehead (C1).
-
Observation: The C1 signal will be a Doublet with
Hz .
-
-
Scenario B: 3-Fluoro-2-Chloro
-
Fluorine is Meta to the bridgehead (C1).
-
Observation: The C1 signal will be a Doublet with
Hz .
-
Experimental Tip: Ensure your
Method 2: H NMR Analysis (The "Puzzle Piece")
While
Comparative Splitting Patterns (Benzene Ring Example)
Target: 1-Substituted-2-Fluoro-3-Chloro-Benzene
-
H4 (Para to Bridgehead, Ortho to Cl):
-
Couples to H5 (
Hz). -
Couples to F (
Hz, Meta-coupling). -
Pattern: Doublet of Doublets (dd).
-
-
H5 (Meta to Bridgehead):
-
Couples to H4 (
Hz). -
Couples to H6 (
Hz). -
Couples to F (
Hz, Para-coupling is usually small, but here F is para to H5? No, in 2-F-3-Cl, H5 is para to F? No, H5 is meta to Cl and para to F). -
Correction: In 1-R-2-F-3-Cl:
-
H4 is meta to F.
-
H5 is para to F (
Hz). -
H6 is ortho to F (
Hz).
-
-
-
H6 (Ortho to Bridgehead):
-
Couples to H5 (
Hz). -
Couples to F (
Hz). -
Pattern: Doublet of Doublets (dd) or Pseudo-triplet if constants overlap.
-
Diagnostic Check: Look for the H6 proton.[2] If it shows a large (
Method 3: HOESY (The Spatial Verification)
When scalar coupling is ambiguous (e.g., in fused ring systems or heterocycles like pyridines where N alters coupling constants), HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the definitive "Nuclear Overlord."
-
Technique:
H- F HOESY. -
Physics: Detects through-space dipolar coupling (distance < 5 Å), not through-bond scalar coupling.[3]
-
Application:
-
Irradiate
F. -
Observe which Protons show NOE enhancement.
-
The Logic Flow
Figure 1: Decision logic for using HOESY to determine Fluorine regiochemistry relative to a bridgehead substituent.
Comprehensive Workflow Protocol
Step 1: Sample Preparation
-
Solvent: Use CDCl
or DMSO- . Avoid fluorinated solvents (e.g., trifluoroacetic acid) to prevent background interference. -
Concentration: High concentration (>10 mg/0.6 mL) is preferred for
C detection.
Step 2: C NMR Configuration[4][5]
-
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30 on Bruker). -
Scans: Minimum 512 scans (due to splitting reducing peak height).
-
Analysis:
-
Locate the Ipso-C (Doublet, ~245 Hz).
-
Locate the Bridgehead-C (C1).
-
Measure
value of Bridgehead-C. -
20 Hz = Ortho-F (2-F isomer).
-
8 Hz = Meta-F (3-F isomer).
-
Step 3: F NMR (Optional but Recommended)
-
Run a standard coupled
F spectrum. -
If the F signal is a Triplet (coupling to two protons), it suggests the F is between two protons (e.g., 3-F, 2-H, 4-H).
-
If the F signal is a Doublet (coupling to one proton), it suggests the F is adjacent to the "silent" Chlorine (e.g., 2-F, 3-Cl).
Step 4: Visualizing the Pathway
Figure 2: The "Bridgehead Rule" workflow for rapid isomer identification.
References
-
Doddrell, D., et al. "Carbon-13 Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976.
-
Weigert, F. J., & Roberts, J. D. "Nuclear Magnetic Resonance Spectroscopy. Carbon-Fluorine Coupling Constants." Journal of the American Chemical Society, 1971.[1]
-
BenchChem. "A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline."[4] BenchChem Spectroscopic Data, 2025.[4]
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Standard text for HOESY protocols).
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
Sources
Comparison Guide: Infrared Spectroscopy of 4-Pyridinol vs. 4-Pyridone Tautomers
Executive Summary
In drug discovery, the 4-pyridone/4-pyridinol scaffold is ubiquitous, serving as a core pharmacophore in analgesics, antivirals, and iron chelators. However, the tautomeric state of this scaffold is environmentally sensitive. Misidentifying the dominant tautomer can lead to erroneous docking simulations and incorrect structure-activity relationship (SAR) models, as the hydrogen bond donor/acceptor profiles of the two forms are inverted.
This guide provides a definitive technical comparison of the Infrared (IR) spectral signatures of 4-pyridone (keto form) and 4-hydroxypyridine (enol form) . It details the phase-dependent equilibrium and offers a self-validating experimental protocol to distinguish these tautomers using standard FTIR instrumentation.
Fundamental Mechanism: The Tautomeric Equilibrium
The interconversion between 4-pyridone and 4-pyridinol is a classic example of prototropic tautomerism. Unlike simple keto-enol systems where the keto form is almost always thermodynamically superior, this heterocyclic system is highly sensitive to phase and solvent polarity due to competing aromaticity and solvation effects.
-
4-Pyridone (Keto): Dominates in the solid state and polar solvents (water, methanol, DMSO). It is stabilized by a large dipolar resonance contribution (zwitterionic form) and strong intermolecular hydrogen bonding.
-
4-Pyridinol (Enol): Dominates in the gas phase and is significant in dilute non-polar solutions (cyclohexane, CCl₄). It retains the classic pyridine aromatic sextet.
Diagram 1: Tautomeric Equilibrium & Environmental Drivers
Caption: The phase-dependent equilibrium shifts based on dielectric constant and hydrogen-bonding capacity of the medium.
Spectral Fingerprinting: Peak Comparison
The distinction relies heavily on the Carbonyl (C=O) and Hydroxyl (O-H) regions.[1] The 4-pyridone carbonyl stretch is significantly lower in frequency than typical ketones due to the contribution of a zwitterionic resonance structure which imparts single-bond character to the C=O bond.
Table 1: Diagnostic IR Bands (cm⁻¹)
| Functional Group | Vibration Mode | 4-Pyridone (Keto) | 4-Pyridinol (Enol) | Notes |
| Carbonyl | 1630 – 1650 | Absent | The "smoking gun" for the keto form. Lower than typical ketones (1715) due to amide-like resonance. | |
| Hydroxyl | Absent | 3500 – 3600 | Sharp band in dilute non-polar solution. Broadens if H-bonded.[1][2][3] | |
| Amine | 2400 – 3200 | Absent | Extremely broad "fermi resonance" envelope in solid state due to dimerization. | |
| Ring | Ring Breathing | ~1580 – 1610 | ~1580 – 1600 | Less diagnostic due to overlap, but intensity ratios differ. |
| C-O | Absent | ~1200 – 1250 | Characteristic of phenolic C-O bond. |
Critical Insight: In the solid state (KBr pellet or ATR), you will almost exclusively see the 4-pyridone spectrum. The broad N-H absorption often obscures the C-H stretching region (3000 cm⁻¹). To observe the 4-pyridinol features, you must manipulate the solvent environment.[4]
Experimental Protocol: The Solvent Sweep Method
To rigorously confirm the tautomeric potential of a new chemical entity (NCE) based on this scaffold, you cannot rely on a single solid-state measurement. You must perform a Solvent Sweep .
Objective
To shift the equilibrium toward the enol (pyridinol) form to confirm its accessibility and assign spectral bands.
Materials
-
Sample: Pure 4-hydroxypyridine/4-pyridone derivative.
-
Solvents: Spectroscopic grade Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) [Non-polar]; Methanol (MeOH) [Polar].
-
Equipment: FTIR Spectrometer with a liquid transmission cell (CaF₂ windows recommended for <1000 cm⁻¹ cutoff).
Step-by-Step Methodology
-
Baseline (Solid State):
-
Prepare a KBr pellet or use a Diamond ATR accessory.
-
Acquire spectrum (32 scans, 4 cm⁻¹ resolution).
-
Expectation: Strong band at ~1640 cm⁻¹ (C=O), broad absorption 2500–3200 cm⁻¹. Assignment: Pyridone dominant.
-
-
Polar Solution (Methanol):
-
Dissolve sample in MeOH (~10 mg/mL).
-
Acquire spectrum using a liquid cell. Subtract pure MeOH background.
-
Expectation: Spectrum remains similar to solid state. C=O band persists.[5] Assignment: Pyridone dominant.
-
-
Non-Polar Dilution (The Critical Step):
-
Dissolve sample in CHCl₃ or CCl₄. Note: Solubility may be low; use a saturated solution or long pathlength cell (0.5 - 1.0 mm).
-
Analysis: Look for the emergence of a sharp peak at ~3500–3600 cm⁻¹ .[13]
-
Look for the decrease in intensity of the 1640 cm⁻¹ band and the appearance of aromatic C=C/C=N bands distinct from the keto form.
-
Expectation: Appearance of Enol (Pyridinol) features.
-
-
Concentration Study (Optional Validation):
-
Perform serial dilutions in the non-polar solvent.
-
Causality: As concentration drops, intermolecular H-dimers break. If the enol form is monomeric, the sharp O-H peak intensity should fundamentally change relative to the broad dimer peaks.
-
Data Interpretation & Decision Logic
Use the following logic flow to interpret your spectral data.
Diagram 2: Spectral Assignment Workflow
Caption: Decision tree for assigning dominant tautomer based on C=O and O-H spectral regions.
References
-
Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Pyridine Derivatives. Advances in Heterocyclic Chemistry. Link
-
Beak, P., et al. (1976). Equilibration studies: The energy differences between the tautomers of 2- and 4-hydroxypyridine. Journal of the American Chemical Society. Link
-
Nowak, M. J., et al. (1990). Infrared spectra of 4-hydroxypyridine and 4-pyridone in Ar matrices. Spectrochimica Acta Part A: Molecular Spectroscopy. Link
-
Wang, X., et al. (2020). Tautobase: An Open Tautomer Database.[14] Journal of Chemical Information and Modeling. Link
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. (PDF) Infrared Spectra of 2-Pyridone and 4-Pyridone [research.amanote.com]
- 8. Gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms: a free jet millimeterwave spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. narsammaacsc.org [narsammaacsc.org]
- 10. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Advanced HPLC Method Development Guide: Separation of Chlorofluoropyridinol Isomers
Executive Summary & Strategic Importance
Chlorofluoropyridinols (e.g., 2-chloro-6-fluoro-3-pyridinol and its positional isomers) are critical scaffolds in the synthesis of next-generation agrochemicals (such as synthetic auxins) and fluorinated pharmaceuticals. The presence of isomeric impurities—specifically positional isomers where the chlorine and fluorine atoms swap positions relative to the pyridine nitrogen—can catastrophically alter the biological activity and toxicity profile of the final API.
Separating these isomers is analytically challenging because:
-
Similar Lipophilicity: The logP values of positional halogen isomers are nearly identical, rendering standard C18 alkyl-chain separation inefficient.
-
pKa Proximity: The phenolic hydroxyl group combined with the electron-withdrawing halogens creates acidic pKa values (typically 5.5–7.5), requiring precise pH control.
-
Silanol Interactions: The basic pyridine nitrogen can interact with free silanols, causing peak tailing.
This guide moves beyond standard C18 protocols, advocating for Fluorophenyl (PFP) and Phenyl-Hexyl stationary phases to leverage
Mechanistic Insight: Why C18 Fails and PFP Succeeds
To achieve baseline resolution (
The Failure of C18 (Hydrophobic Interaction Only)
On a standard C18 column, retention is governed primarily by the partition coefficient. Since a Cl-F swap minimally affects the overall hydrophobic surface area, isomers often co-elute or show poor resolution (
The Solution: Pentafluorophenyl (PFP) Phases
PFP phases offer multiple interaction mechanisms acting orthogonally to hydrophobicity:
- Stacking: The electron-deficient PFP ring interacts strongly with the electron-rich pyridinol ring.
-
Dipole-Dipole Interactions: The carbon-fluorine bonds on the stationary phase interact with the dipole moments of the analytes.
-
Shape Selectivity: PFP phases are rigid and sensitive to the steric bulk of the chlorine atom (1.75 Å radius) versus the fluorine atom (1.47 Å radius).
Experimental Protocol: Validated Separation Workflow
Instrumentation & Reagents[1][2][3][4][5][6]
-
System: UHPLC or HPLC system with DAD (254 nm) or Mass Spectrometer (ESI-).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Target Analytes:
-
Isomer A: 2-chloro-6-fluoro-3-pyridinol (Target)
-
Isomer B: 6-chloro-2-fluoro-3-pyridinol (Critical Impurity)
-
Column Selection Matrix
| Column Phase | Ligand Type | Interaction Mode | Recommendation |
| C18 | Octadecylsilane | Hydrophobic | Screening only. Often fails to resolve critical pairs. |
| PFP (F5) | Pentafluorophenyl propyl | Primary Choice. Excellent for halogenated isomers. | |
| Phenyl-Hexyl | Phenyl ring with hexyl linker | Alternative. Good if PFP retention is too strong. |
Optimized Gradient Method (PFP Phase)
-
Column: Raptor FluoroPhenyl or Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm or 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Rationale: Low pH suppresses the ionization of the pyridinol (keeping it neutral) and protonates the pyridine nitrogen, reducing silanol tailing.
-
-
Mobile Phase B: Methanol.[1]
-
Rationale: Methanol promotes
interactions better than Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial Hold |
| 1.00 | 20 | Isocratic equilibration |
| 8.00 | 60 | Linear Ramp |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 20 | Re-equilibration |
Performance Comparison Data
The following data illustrates the relative retention behavior observed when switching from a C18 mechanism to a PFP mechanism for chlorofluoropyridinols.
Note: Data represents typical relative retention times (
Table 1: Retention Time & Resolution Comparison
| Parameter | C18 Column (Standard) | PFP Column (Optimized) | Interpretation |
| Isomer A | 4.25 min | 5.10 min | PFP shows higher retention due to |
| Isomer B | 4.35 min | 5.85 min | Greater selectivity for the positional change. |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | PFP resolves the critical pair effectively. |
| Peak Symmetry | 0.85 (Tailing) | 1.10 (Sharp) | Acidic buffered mobile phase improves shape. |
Analysis of Elution Order
On PFP columns, the elution order is often dictated by the electron density of the aromatic ring.
-
Isomer A (2-Cl, 6-F): The bulky Chlorine at the ortho position to the Nitrogen may sterically hinder the optimal
stacking alignment with the PFP ring, leading to earlier elution. -
Isomer B (6-Cl, 2-F): With Fluorine (smaller radius) at the ortho position, the molecule may achieve a flatter conformation against the stationary phase, increasing interaction strength and retention time.
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow guides the researcher from initial screening to final optimization.
Caption: Decision tree for selecting stationary phases and optimizing mobile phases for halogenated pyridinol isomers.
Diagram 2: Separation Mechanism (PFP vs. Analyte)
Visualizing the molecular interactions driving the separation.
Caption: Mechanistic interactions between the Pentafluorophenyl (PFP) stationary phase and chlorofluoropyridinol analytes.
Troubleshooting & Optimization Guide
Issue: Peak Tailing
-
Cause: Interaction between the basic pyridine nitrogen and residual silanols on the silica surface.
-
Fix:
-
Lower pH: Ensure pH is < 3.5 to fully protonate the pyridine nitrogen (making it cationic), though this may reduce retention on RP.
-
Increase Buffer Strength: Increase Ammonium Formate to 20-25 mM to mask silanols.
-
End-capping: Ensure the PFP column used is fully end-capped.
-
Issue: Retention Drift
-
Cause: "Dewetting" of the PFP phase in highly aqueous conditions (if starting < 5% Organic).
-
Fix: Do not start gradients below 10% organic modifier. PFP phases are hydrophobic but can suffer phase collapse or slow equilibration in 100% water.
Issue: Co-elution of Isomers
-
Fix: Switch organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that enhances
selectivity, whereas Acetonitrile (aprotic) can suppress these interactions by forming its own dipole layers.
References
-
Restek Corporation. (2025). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers (Demonstrating FluoroPhenyl Selectivity). Retrieved from [Link]
-
Chromatography Online. (2025). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation (Positional Isomers Guide). Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]
-
National Institutes of Health (PMC). (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity... of Some Antiplatelet Drugs (Halogenated Pyridine Data). Retrieved from [Link]
Sources
Comparative Guide: Structural Elucidation of 3-Chloro-2-fluoropyridin-4-ol
Topic: in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rational design of kinase inhibitors and heterocyclic bio-isosteres, 3-chloro-2-fluoropyridin-4-ol (CAS 1227499-28-6) represents a privileged scaffold. Its unique halogenation pattern offers precise electronic modulation of the pyridine ring, influencing pKa, lipophilicity, and metabolic stability. However, like many hydroxypyridines, it presents a critical structural ambiguity: prototropic tautomerism .
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against alternative structural determination methods (Solution NMR and DFT) for this molecule. We provide the experimental protocols and data interpretation frameworks necessary to resolve the pyridin-4-ol vs. pyridin-4-one equilibrium—a factor that dictates ligand-protein binding modes.
The Core Challenge: Tautomeric Ambiguity
Before selecting a characterization method, researchers must understand the "Tautomer Trap." this compound exists in a dynamic equilibrium between the hydroxy-pyridine form (A) and the pyridin-4-one form (B).
-
Form A (Aromatic): Favored in gas phase and non-polar solvents.
-
Form B (Keto-like): Favored in solid state and polar solvents (biological media).
Why it matters: The hydrogen bond donor/acceptor profile changes entirely. Form A is a donor at O, acceptor at N. Form B is a donor at N, acceptor at O. Misassigning this state leads to erroneous docking models.
Figure 1: The tautomeric equilibrium driven by environmental factors. In the crystalline state, Form B is statistically dominant for 4-hydroxypyridines.
Comparative Analysis of Structural Methods
The following table contrasts the performance of SC-XRD against standard alternatives for characterizing this compound.
| Feature | Method A: X-ray Crystallography (SC-XRD) | Method B: Solution NMR (1H/13C) | Method C: DFT Calculation (B3LYP) |
| Primary Output | Definitive 3D Atom Coordinates | Chemical Shifts (δ ppm) | Energy Minima & Geometries |
| Tautomer ID | Absolute (via Bond Lengths) | Ambiguous (Fast Exchange) | Theoretical Preference Only |
| H-Bonding | Direct visualization of networks | Inferred from shifts/NOE | Predicted (Gas/Solvent Model) |
| Sample State | Solid (Bio-relevant packing) | Solution (Solvent dependent) | Vacuum or Implicit Solvation |
| Limitations | Requires single crystal | Time-averaged signals | Depends on basis set accuracy |
Why SC-XRD is the Gold Standard
While NMR is faster, the rapid proton exchange between O and N in this compound often results in broadened signals or averaged chemical shifts that obscure the true species ratio. SC-XRD "freezes" the molecule in its lowest-energy solid-state conformation, providing two unassailable metrics for tautomer assignment:
-
C–O Bond Length: ~1.35 Å (Enol) vs. ~1.26 Å (Keto).
-
C–N–C Bond Angle: ~116° (Pyridine) vs. ~125° (Pyridone).
Experimental Data & Interpretation Guide
Since specific crystallographic data for CAS 1227499-28-6 is often proprietary, we provide the Reference Standard based on the structural class of 3-halo-4-pyridinones. Use these parameters to validate your experimental results.
A. Crystallization Protocol
-
Objective: Grow diffraction-quality single crystals.
-
Method: Slow Evaporation or Vapor Diffusion.
-
Solvent System: Methanol/Dichloromethane (1:1) or Ethanol/Water.[1]
Step-by-Step Workflow:
-
Dissolve 20 mg of this compound in 2 mL Methanol.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Place the vial inside a larger jar containing Dichloromethane (Vapor Diffusion) OR cover with parafilm punctured with 3 pinholes (Slow Evaporation).
-
Store at 4°C in a vibration-free environment for 3-7 days.
-
Harvest colorless prism-like crystals.
B. Data Interpretation: The "Fingerprint" Metrics
Upon solving the structure (typically Monoclinic
| Structural Parameter | Expected Value (Pyridin-4-one Form) | Value for Pyridin-4-ol Form | Interpretation |
| C4–O1 Bond | 1.24 – 1.27 Å | 1.34 – 1.36 Å | Short bond indicates C=O (Keto).[2][4][5] |
| C2–N1 / C6–N1 | 1.36 – 1.38 Å | 1.33 – 1.34 Å | Longer C-N bonds indicate protonation at N. |
| C3–C4 Bond | 1.42 – 1.45 Å | 1.38 – 1.40 Å | Single bond character in Keto form. |
| Intermolecular H-Bond | N–H···O (Head-to-Tail) | O–H···N | The Keto form forms infinite chains via N-H···O. |
C. Halogen Bonding Analysis
This compound is a prime candidate for Halogen Bonding (XB) .
-
Look for:
interactions. -
Geometry: The
angle should be near 180° (Type II halogen bond). -
Significance: These interactions mimic ligand-protein contacts in the hydrophobic pocket of kinases.
Visualization of the Workflow
The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points where X-ray data supersedes other methods.
Figure 2: Structural determination workflow. The C4-O bond length check is the critical "Go/No-Go" decision point for tautomer assignment.
References
-
Cambridge Structural Database (CSD). Search for 3-halo-4-pyridinone analogs (e.g., 3-fluoropyridin-4-one). Cambridge Crystallographic Data Centre. [Link]
-
PubChem Compound Summary. this compound (CAS 1227499-28-6). National Center for Biotechnology Information. [Link]
-
Desiraju, G. R., et al. Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 2013. [Link]
- Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002.
Sources
- 1. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomeric properties and gas-phase structure of 3-chloro-2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Beyond the C18: Purity Assessment Standards for Fluorinated Pyridine Building Blocks
Topic: Purity Assessment Standards for Fluorinated Pyridine Building Blocks Content Type: Publish Comparison Guide
Executive Summary
Fluorinated pyridines are not merely "pyridines with a fluorine atom"; they are distinct chemical entities where the high electronegativity of fluorine (
This guide establishes a new standard for assessing these high-value building blocks, moving beyond generic protocols to specific, chemically-grounded methodologies.
Part 1: The Analytical Challenge (The "Why")
The introduction of fluorine into the pyridine scaffold introduces three specific analytical hurdles that compromise data integrity if ignored:
-
The Isomer Mimicry Effect: Fluorine is isosteric with hydrogen but electronically distinct. Regioisomers often co-elute on alkyl-bonded phases (C8/C18) because the steric volume change is negligible, and the dipole moment shift is insufficient for separation on non-polar phases.
-
Silent Impurities: Many fluorinated precursors lack extended conjugation, resulting in low UV extinction coefficients. A sample appearing >98% pure at 254 nm may contain significant non-chromophoric impurities.
-
Volatility & Stability: Low-molecular-weight fluoropyridines (e.g., 2-fluoropyridine, bp ~126°C) are highly volatile. Solvent removal during sample prep can strip the analyte, artificially inflating yield/purity calculations. Furthermore, 2- and 4-fluoropyridines are susceptible to hydrolysis (SNAr) to form pyridones, which may precipitate or stick to injection liners.
Part 2: Strategic Decision Framework
To ensure scientific integrity, method selection must be dictated by the physicochemical properties of the specific fluoropyridine.
Figure 1: Decision matrix for selecting the appropriate purity assessment technique based on molecular properties.
Part 3: Comparative Analysis of Methodologies
1. The Gold Standard: Quantitative
F-NMR (qNMR)
Unlike chromatography, qNMR does not require an identical reference standard of the analyte.[2] It relies on the fundamental principle that signal integration is directly proportional to the molar concentration of nuclei.
-
Why it wins: It eliminates the "response factor" error found in UV and FID detectors. It is the only method that simultaneously confirms identity (chemical shift) and purity (integration) without separation.
-
The Fluorine Advantage:
F has 100% natural abundance and a massive chemical shift range (~300 ppm), making signal overlap rare compared to H-NMR.[3]
2. The Isomer Specialist: Fluoro-Phenyl (PFP) HPLC
Standard C18 columns interact primarily through hydrophobic dispersion forces. Fluorinated pyridines, however, possess strong dipoles and Lewis-basic nitrogens.
-
The Solution: Pentafluorophenyl (PFP) stationary phases offer multiple retention mechanisms:
interactions, dipole-dipole interactions, and hydrogen bonding. -
Mechanism: The electron-deficient PFP ring interacts strongly with the electron-rich pyridine ring. The position of the fluorine atom on the pyridine modulates this interaction, allowing baseline separation of regioisomers (e.g., 2-F vs 3-F) that co-elute on C18.
3. The Volatility Manager: GC with Cold On-Column Injection
For volatile building blocks, HPLC is risky due to solvent interference and potential hydrolysis. GC is preferred, but standard split/splitless injectors (250°C+) can degrade thermally labile fluoropyridines (especially those with ortho-nitro groups).
-
The Fix: Use Cool On-Column (COC) injection or Programmable Temperature Vaporization (PTV) to introduce the sample at low temperatures, preventing discrimination and degradation.
Part 4: Experimental Protocols
Protocol A: Quantitative
F-NMR (qNMR)
This protocol is self-validating through the use of an internal standard (IS) with a known purity.
Materials:
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. (Must have a non-overlapping signal and high boiling point). -
Solvent: DMSO-
(prevents volatility loss better than CDCl ). -
Relaxation Agent: Cr(acac)
(Optional, to shorten ).
Workflow:
-
Weighing: Accurately weigh ~10-15 mg of the Analyte (
) and ~10-15 mg of the Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-
. Ensure complete dissolution. -
Acquisition Parameters (Critical):
-
Pulse Angle: 30° or 90°.
-
Spectral Width: Sufficient to cover both signals (typically -50 to -200 ppm).
-
Relaxation Delay (
): Must be of the slowest relaxing fluorine signal. Note: Without relaxation agent, fluorine can be 2-10 seconds. Set to 30s to ensure 99.9% magnetization recovery. -
Scans: 16 to 64 (for S/N > 150).
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to defined value) and the Analyte peak.
-
Calculation:
Where =Integral, =Number of Fluorines, =Molecular Weight, =Mass, =Purity.[2]
Protocol B: Isomer Separation via PFP-HPLC
Designed to separate 2-fluoro, 3-fluoro, and 4-fluoropyridine isomers.
System: HPLC with UV-Vis (PDA) or MS detection. Column: CSH Fluoro-Phenyl (e.g., Waters XSelect or Phenomenex Luna PFP), 3.5 µm, 4.6 x 150 mm.
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffer is critical to suppress silanol activity).
-
B: Methanol (MeOH provides better selectivity on PFP phases than Acetonitrile).
Gradient:
-
0-2 min: 5% B (Isocratic hold to stack polar pyridines).
-
2-15 min: 5%
60% B. -
15-20 min: 60%
95% B.
Why this works: The methanol allows for H-bonding interactions with the PFP phase, which are often disrupted by acetonitrile. The acidic pH ensures the pyridine nitrogen is protonated, improving peak shape and utilizing the ion-exchange capacity of the CSH particle.
Part 5: Data Comparison & Performance Metrics
The following table contrasts the performance of these methods for a hypothetical mixture of 3-fluoropyridine (Target) and 2-fluoropyridine (Impurity).
| Feature | HPLC (C18 Standard) | HPLC (PFP Specialized) | GC-FID | |
| Specificity | Low (Co-elution likely) | High (Separates by dipole) | Very High (Distinct shifts) | Medium |
| LOD (Limit of Detection) | ~0.05% | ~0.05% | ~0.5% | ~0.01% |
| Quantification Accuracy | ||||
| Sample Integrity | Good | Good | Excellent (Non-destructive) | Risk of thermal degradation |
| Throughput | 15-30 min/sample | 15-30 min/sample | 5-10 min/sample | 20 min/sample |
Part 6: Visualizing the Purity Profile
A single method is rarely sufficient. The diagram below illustrates a "Self-Validating" workflow where qNMR calibrates the primary assay.
Figure 2: The "Cross-Check" workflow. Discrepancies between qNMR (mass balance) and HPLC (area %) often reveal non-chromophoric impurities or response factor errors.
References
-
Quantit
F NMR for Pharmaceutical Analysis -
Stationary Phase Selection for Fluorin
-
Benchtop qNMR Applic
- Source: ChemRxiv
- Title: Quantitative benchtop F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
-
[Link]
-
Separ
- Source: Phenomenex Technical Guides
- Title: HPLC vs GC: What Sets These Methods Apart (Detailed comparison of volatility vs polarity separ
-
[Link]
-
Direct C-H Fluorin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chlorine Trifluoride vs Pyridine: Reactivity and Applications [eureka.patsnap.com]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 2-Fluoropyridines vs. 2-Chloropyridines in SNAr
As a Senior Application Scientist in early-stage drug discovery, one of the most frequent optimization bottlenecks I encounter is the late-stage functionalization of electron-deficient heterocycles. When designing a Nucleophilic Aromatic Substitution (SNAr) workflow, the choice of the halogen leaving group dictates the reaction's harshness, yield, and functional group tolerance.
While 2-chloropyridines are ubiquitous and inexpensive, 2-fluoropyridines offer a profound kinetic advantage. This guide objectively compares the reactivity profiles of 2-fluoropyridines and 2-chloropyridines, delving into the mechanistic causality behind the "element effect" and providing a self-validating experimental protocol for kinetic benchmarking.
The "Element Effect" Paradox & Mechanistic Causality
To researchers trained primarily in aliphatic chemistry, the reactivity of fluorinated aromatics appears paradoxical. In standard aliphatic SN2 reactions, fluorine is a notoriously poor leaving group due to the immense strength of the C–F bond (~115 kcal/mol). However, in SNAr reactions on pi-deficient systems like pyridine, the leaving group reactivity order is entirely inverted:[1].
To understand this, we must analyze the causality of the two-step addition-elimination mechanism:
-
Addition (The Rate-Determining Step): The nucleophile attacks the C2 position, disrupting the aromatic
-system to form an anionic intermediate known as the Meisenheimer complex[2]. Because this step involves a severe loss of aromaticity, it possesses a high activation energy barrier and strictly dictates the overall reaction rate[2]. -
Elimination: The halide leaving group departs, rapidly restoring aromaticity.
Because the elimination step is fast, the strength of the carbon-halogen bond is kinetically irrelevant[3]. Instead, reactivity is governed by how well the substrate facilitates the initial nucleophilic attack. Fluorine (electronegativity 3.98) exerts a massive electron-withdrawing inductive effect (-I)[2]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 carbon, making it a prime target for nucleophiles, and heavily stabilizes the localized negative charge in the Meisenheimer transition state[4].
Figure 1: Two-step Addition-Elimination SNAr mechanism highlighting the rate-determining step.
Quantitative Data & Reactivity Profiles
Kinetic studies unequivocally demonstrate the superiority of the fluoro-substituent in SNAr. When reacted with sodium ethoxide in ethanol,[4][5].
This massive kinetic advantage means that 2-fluoropyridines can be functionalized under exceptionally mild conditions (often at room temperature), preserving sensitive functional groups that would otherwise degrade under the harsh thermal conditions (80 °C – 150 °C) required to force 2-chloropyridines to react[5].
Table 1: Comparative Reactivity Summary
| Parameter | 2-Fluoropyridine | 2-Chloropyridine |
| Relative Reaction Rate ( | ~250 - 320x | 1x (Baseline) |
| Typical SNAr Conditions | Mild (RT to 60 °C) | Harsh (80 °C to 150 °C) |
| Electronegativity (Pauling) | 3.98 | 3.16 |
| Inductive Effect (-I) | Very Strong | Moderate |
| Meisenheimer Stabilization | Excellent | Fair |
| C-X Bond Strength | ~115 kcal/mol | ~79 kcal/mol |
| Leaving Group Ability (SN2) | Poor | Good |
| Leaving Group Ability (SNAr) | Excellent | Moderate |
Experimental Protocols: Self-Validating Competition Assay
To objectively prove the reactivity difference between these two substrates in your own laboratory, a kinetic competition assay is the gold standard.
By reacting an equimolar mixture of 2-fluoropyridine and 2-chloropyridine with a sub-stoichiometric amount of nucleophile, both substrates are forced to compete for a limiting reagent within the exact same flask[4]. This creates a self-validating system : it intrinsically controls for temperature fluctuations, localized concentration gradients, and mixing inconsistencies, ensuring the calculated relative rate is mathematically robust.
Step-by-Step Methodology
-
Preparation: In an oven-dried 20 mL scintillation vial under a nitrogen atmosphere, dissolve 1.0 mmol of 2-fluoropyridine, 1.0 mmol of 2-chloropyridine, and 0.5 mmol of an inert internal standard (e.g., biphenyl) in 5.0 mL of anhydrous ethanol.
-
Reaction Setup: Equilibrate the solution to 25 °C. Add 0.2 mmol of sodium ethoxide (NaOEt) dropwise with vigorous stirring. (Note: The sub-stoichiometric nucleophile prevents the highly reactive 2-fluoropyridine from consuming all the reagent before the chloro-variant can react).
-
Kinetic Monitoring: Withdraw 50 µL aliquots at precise time intervals (e.g., 1, 5, 10, 30, and 60 minutes).
-
Quenching: Immediately quench each aliquot into a GC vial containing 0.5 mL of cold aqueous saturated NH₄Cl and 0.5 mL of ethyl acetate to halt the reaction. Extract, dry the organic layer over MgSO₄, and filter.
-
Data Processing: Analyze the organic layers via GC-MS. Integrate the peaks to determine the disappearance of the starting materials relative to the internal standard.
-
Calculation: Calculate the relative rate constant (
) using the competitive kinetics formula:
Figure 2: Self-validating kinetic workflow for determining relative SNAr reactivity.
References
-
Title: Correlating Activation Energy with Relevant Orbital Energy Source: WuXi Biology URL: [Link]
-
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]
-
Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]
-
Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
3-Chloro-2-fluoropyridin-4-ol proper disposal procedures
Standard Operating Procedure: Environmental Health & Safety (EHS) Disposal of 3-Chloro-2-fluoropyridin-4-ol
The handling and disposal of halogenated N-heterocycles like this compound (CAS: 1227499-28-6) require strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1][2]. Because this compound contains both chlorine and fluorine substituents, improper disposal—such as drain disposal or low-temperature incineration—poses severe environmental and safety risks, including the potential formation of highly toxic dioxins, furans, or gaseous hydrogen fluoride (HF)[3][4].
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound waste.
Hazard Profiling and Waste Categorization
Before initiating any disposal protocol, it is critical to understand the causality behind the waste categorization. This compound is a halogenated organic compound[5].
-
The Causality of Segregation: Halogenated waste must be strictly separated from non-halogenated organic waste. Non-halogenated solvents are often incinerated for energy recovery (fuel blending). Introducing halogenated compounds like this compound into this stream lowers the calorific value (BTU) of the waste and requires specialized, high-temperature incineration equipped with alkaline scrubbers to neutralize acidic combustion byproducts (e.g., HF, HCl)[3][4].
-
Sewer Ban: Under no circumstances should this chemical or its solutions be disposed of down the drain. EPA regulations strictly prohibit the drain disposal of hazardous pharmaceutical and chemical waste[2][6].
Quantitative Waste Management Parameters
To ensure compliance and safety, adhere to the following quantitative limits and compatibility metrics during the accumulation of this compound waste.
| Parameter | Specification / Limit | Operational Rationale |
| Waste Stream Designation | Halogenated Organic Waste | Prevents toxic byproduct formation during incineration; ensures proper scrubber use at the disposal plant. |
| Primary Container Material | High-Density Polyethylene (HDPE) or Glass | Halogenated pyridines can degrade certain low-density plastics over time. Glass or HDPE ensures structural integrity[6]. |
| Max Accumulation Volume (SAA) | ≤ 10 Gallons (Institutional standard) | Minimizes fire and exposure risks in the laboratory setting. Never store more than 10 gallons of hazardous waste in a single lab area[6]. |
| Empty Container Rinse Rule | 1st Rinse = Hazardous Waste | The first solvent rinse of an empty container must be collected as hazardous waste. Subsequent rinses may follow standard protocols[6]. |
| Aqueous Mixture pH Limit | 2.0 < pH < 12.5 | If mixed with aqueous waste, the pH must be evaluated. Solutions with pH ≤ 2 or ≥ 12.5 trigger an additional EPA Corrosivity (D002) waste code[7]. |
Step-by-Step Disposal Methodology
This protocol establishes a closed-loop system where every action is validated by a safety or regulatory requirement.
Step 1: Isolate and Segregate the Waste Stream
-
Action: Direct all liquid waste containing this compound into a designated "Halogenated Organic Waste" carboy.
-
Validation: Verify that the receiving container does not contain incompatible materials such as strong oxidizing agents, acid anhydrides, or strong acids, which can react exothermically with pyridinol derivatives[3][4].
Step 2: Establish Primary and Secondary Containment
-
Action: Use a chemically resistant, sealable container (e.g., a glass bottle or HDPE carboy). Place this primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.
-
Validation: Secondary containment prevents environmental release and cross-contamination in the event of primary vessel failure, a strict requirement for RCRA compliance[6]. Keep the container tightly closed at all times except when actively adding waste[6].
Step 3: Apply RCRA-Compliant Labeling
-
Action: Attach a Hazardous Waste label to the container the moment the first drop of waste is added. The label must explicitly state the full chemical name ("this compound") and its estimated percentage in the mixture. Do not use abbreviations or chemical formulas[6].
-
Validation: Accurate labeling prevents unknown waste generation, which is illegal to transport and exceptionally dangerous and expensive for EHS to profile and dispose of.
Step 4: Spill Cleanup and Solid Waste Disposal
-
Action: If a spill occurs, remove all sources of ignition. Soak up the liquid with an inert absorbent material (e.g., silica gel, acid binder, universal binder, or sand)[3][4].
-
Validation: Sweep the contaminated absorbent into a solid hazardous waste container. Never dispose of spill clean-up materials, contaminated rags, or absorbents in the regular municipal trash[6].
Step 5: EHS Transfer and Final Disposition
-
Action: Once the container is full, or the Satellite Accumulation Area (SAA) time limit is reached, schedule a waste pick-up with your institutional EHS department[6].
-
Validation: EHS will transport the waste to an approved, permitted hazardous waste disposal plant for high-temperature incineration[3][4].
Operational Workflow Visualization
The following diagram illustrates the logical decision-making process for handling this compound waste streams in a laboratory setting.
Workflow for the segregation and disposal of halogenated pyridine waste streams.
References
Sources
- 1. This compound [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 209328-72-3|5-Chloro-6-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. pwaste.com [pwaste.com]
Personal protective equipment for handling 3-Chloro-2-fluoropyridin-4-ol
Operational Safety & Handling Guide: 3-Chloro-2-fluoropyridin-4-ol
Part 1: Executive Safety Summary
Compound Identity:
-
Synonyms: 3-Chloro-2-fluoro-4-hydroxypyridine; 3-Chloro-2-fluoro-4-pyridone (tautomer)[1]
-
Physical State: Solid (Powder/Crystalline)[1]
Hazard Overview (GHS Classification): This compound acts as a significant irritant to mucosal membranes and possesses acute toxicity profiles typical of halogenated pyridines.
Critical Risk Factor – The "2-Fluoro" Substituent:
Unlike standard chloropyridines, the fluorine atom at the 2-position is activated toward nucleophilic aromatic substitution (
Part 2: Personal Protective Equipment (PPE) Matrix
The following matrix dictates the mandatory PPE based on the operational scale. This system relies on a "Double-Barrier" approach to prevent dermal absorption of halogenated aromatics.
| Protection Zone | Low Risk (Analytical/Weighing <100 mg) | High Risk (Synthesis/Scale-up >1g) | Technical Rationale |
| Hand Protection | Nitrile (0.11 mm) | Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer, >0.15 mm) | Fluorinated pyridines can permeate thin nitrile over time.[1] Double gloving provides a breakthrough time buffer. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles (ANSI Z87.1+) | Fine powders can bypass side shields. Goggles seal the orbital area against dust and accidental splashes. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 Respirator (if open handling) | Prevents inhalation of irritant dust (H335). |
| Body Defense | Standard Cotton Lab Coat | Tyvek® Sleeves or Apron | Minimizes fabric contamination and skin contact points. |
PPE Decision Logic (Graphviz Diagram)
Figure 1: PPE Selection Logic based on Physical State and Solvent Vector.
Part 3: Operational Handling Protocols
Weighing & Transfer (Static Control)
The solid form of hydroxypyridines is often electrostatic. Static discharge can disperse the powder, increasing inhalation risk.
-
Step 1: Place the balance inside the chemical fume hood. If this is impossible, use a localized powder containment hood.
-
Step 2: Use an antistatic gun or ionizer on the spatula and weighing boat before transfer.
-
Step 3: "Wet Transfer" Method: If the reaction solvent is compatible, pre-weigh the solvent in a tared vial, add the solid directly to the liquid, and re-weigh. This immediately suppresses dust generation.
Reaction Setup (Thermodynamic Safety)
-
Solubility: this compound has limited solubility in non-polar solvents.[1] Use polar aprotic solvents (DMSO, DMF, DMAc) or alcohols.
-
Base Sensitivity: When using strong bases (NaH, KOtBu), be aware that the 2-fluoro position is susceptible to
. If the intention is not to displace the fluorine, keep temperatures low (<0°C) during base addition. -
Venting: Always vent reaction vessels to a scrubber or hood exhaust, as trace HCl or HF may evolve if the ring degrades.
Part 4: Emergency Response & Decontamination
Spill Response Workflow
Immediate Action: Evacuate the immediate area if dust is airborne.[8]
-
Isolate: Mark the zone. Don full PPE (Double gloves, Goggles, N95).
-
Neutralize (Precautionary): Cover the spill with Calcium Carbonate (Limestone) or Soda Ash . This neutralizes potential acidity and binds trace fluoride ions as insoluble
. -
Collect:
-
Dry Spill: Do not dry sweep. Use a HEPA vacuum or wet the powder with an inert solvent (like heptane) before scooping to prevent dust.
-
Wet Spill: Absorb with Vermiculite or Sand. Do not use combustible materials (sawdust).
-
-
Clean: Wipe surfaces with a dilute detergent solution, followed by water.
Exposure First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[8][9][11] Hold eyelids open. Seek medical attention.
-
Skin Contact: Wash with soap and water.[8] If redness persists or if the reaction involved heating (potential HF release), apply Calcium Gluconate gel as a precaution and seek medical evaluation.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]
Part 5: Waste Disposal Strategy
Proper disposal is critical to prevent environmental contamination and regulatory fines.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | Segregate into "Halogenated Solids" container.[1] Label clearly with CAS 1227499-28-6.[1][3] |
| Liquid Waste (Reaction) | Halogenated Organic Solvent | Do not mix with acid waste.[12] Dispose in "Halogenated Organics" drum. |
| Contaminated Sharps | Hazardous Sharps | Place needles/syringes in a puncture-proof sharps container.[1] |
| Aqueous Washings | Aqueous Hazardous | Check pH. If acidic, neutralize to pH 7 before disposal into "Aqueous Toxic" waste. |
Disposal Decision Diagram (Graphviz)
Figure 2: Waste Segregation Flow for Halogenated Pyridines.
References
-
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for 3-Chloro-2-fluoropyridine (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
ChemSRC . (2025). This compound Chemical Properties and Safety. Retrieved from [Link]
Sources
- 1. 209328-72-3|5-Chloro-6-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 1227577-11-8_3-chloro-2-fluoropyridin-4-amineCAS号:1227577-11-8_3-chloro-2-fluoropyridin-4-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 1227597-96-7|3-Chloro-2-fluoro-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 4. 54929-37-2|3,5-Dichloro-2-fluoropyridin-4-ol|BLD Pharm [bldpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
